molecular formula C33H42O12 B1662863 9-Dihydro-13-acetylbaccatin III CAS No. 142203-65-4

9-Dihydro-13-acetylbaccatin III

Cat. No.: B1662863
CAS No.: 142203-65-4
M. Wt: 630.7 g/mol
InChI Key: WPPPFZJNKLMYBW-FAEUQDRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Dihydro-13-acetylbaccatin III (also referred to as 9-DHB in chemotaxonomic studies ) is a pivotal taxane diterpenoid that serves as a critical advanced intermediate in the research and development of taxane-based anticancer agents . Its primary research value lies in its role as a direct precursor in the semi-synthetic pathways for producing the core taxane structures baccatin III and 10-deacetylbaccatin III (10-DAB) . These compounds are established industrial starting materials for the semi-synthesis of potent chemotherapeutic drugs, including paclitaxel (Taxol) and docetaxel . The compound is naturally found in various Taxus (yew) species and is identified as a significant chemotaxonomic marker, aiding in the distinction between different yew species . Recent breakthroughs in synthetic biology have successfully identified the minimal gene set required for the biosynthesis of baccatin III in a plant chassis, illuminating the complex metabolic network from which this valuable intermediate is derived . Access to high-quality this compound is therefore essential for scientists engaged in organic synthesis, medicinal chemistry, and the development of novel anti-cancer therapies, particularly those focused on overcoming multidrug resistance in cancers . This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,12,15-triacetyloxy-1,9,11-trihydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O12/c1-16-21(42-17(2)34)14-33(40)28(44-29(39)20-11-9-8-10-12-20)26-31(7,22(37)13-23-32(26,15-41-23)45-19(4)36)27(38)25(43-18(3)35)24(16)30(33,5)6/h8-12,21-23,25-28,37-38,40H,13-15H2,1-7H3/t21-,22-,23+,25+,26-,27-,28-,31+,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPPFZJNKLMYBW-FAEUQDRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931386
Record name 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142203-65-4
Record name 9-Dihydro-13-acetylbaccatin III
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142203-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dideacetylbaccatin VI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142203654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,10,13-Tris(acetyloxy)-1,7,9-trihydroxy-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-4,5,6,9,11,12,12b-heptol, 2a,3,4,4a,5,6,9,10,12,12a-decahydro-4a,8,13,13-tetramethyl-, 6,9,12b-triacetate 12-benzoate, (2aR,4S,4aS,5R,6R,9S,11S,12S,12aR,12bS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 9-Dihydro-13-acetylbaccatin III: Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 9-Dihydro-13-acetylbaccatin III, a key taxane (B156437) intermediate. The document details its natural sources, comprehensive isolation and purification protocols, and its role as a precursor in the semi-synthesis of prominent anti-cancer agents.

Natural Sources of this compound

This compound is a naturally occurring taxane diterpenoid found predominantly in various species of the yew tree genus, Taxus. Its presence has been reported in several species, making them the primary sources for its extraction. Additionally, cell cultures of certain Taxus species have been explored as a renewable and controllable source.

Table 1: Natural Sources of this compound

Source TypeGenus/SpeciesPlant Part/MethodReference
PlantTaxus canadensis (Canadian Yew)Needles and twigs[1]
PlantTaxus wallichianaNot specified
PlantTaxus chinensisNot specified
PlantTaxus brevifoliaNot specified[2]
PlantTaxus baccataNot specified[2]
PlantTaxus cuspidataNot specified[2]
PlantTaxus x mediaNot specified[2]
Cell CultureTaxus canadensisElicited with methyl jasmonate

While this compound is a known constituent of these sources, quantitative data on its specific yield is not extensively reported in publicly available literature. The concentration of taxanes, in general, can vary significantly based on the species, geographical location, time of harvest, and the specific plant tissue used. For context, the yields of other prominent taxanes from various Taxus species are presented in the following table.

Table 2: Quantitative Data of Major Taxanes in Various Taxus Species (Dry Weight)

SpeciesPlant PartTaxaneYield (%)
Taxus baccataNeedles10-deacetylbaccatin III0.0232 - 0.113
Taxus cultivarsNeedlesTaxol0.028 - 0.062
Taxus cultivarsNeedles10-deacetylbaccatin III0.028 - 0.066
Taxus brevifoliaBarkTaxol~0.02

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, partitioning, and chromatography. The following is a composite, detailed methodology based on common practices described in scientific literature and patents.

Extraction
  • Preparation of Plant Material : The needles and twigs of the selected Taxus species are air-dried or freeze-dried to a constant weight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

  • Solvent Extraction : The powdered plant material is subjected to exhaustive extraction with a polar solvent.

    • Solvent : Typically, 80-95% ethanol (B145695) or methanol (B129727) is used.[3][4]

    • Method : The extraction can be performed by maceration, percolation, or Soxhlet extraction at room temperature or with gentle heating for several hours to days. Ultrasonic-assisted extraction can also be employed to enhance efficiency.

    • Ratio : A common solid-to-solvent ratio is 1:10 (w/v).

  • Concentration : The resulting alcoholic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent-Solvent Partitioning

The crude extract is subjected to a series of liquid-liquid partitioning steps to remove non-polar impurities such as fats, waxes, and chlorophylls, and to enrich the taxane fraction.

  • Defatting : The crude extract is suspended in an aqueous alcohol solution (e.g., 50% methanol in water) and partitioned against a non-polar solvent like n-hexane or ligroin. The non-polar layer containing lipids is discarded.[4]

  • Taxane Enrichment : The aqueous layer from the previous step is then extracted multiple times with a moderately polar solvent such as dichloromethane (B109758) or chloroform.[1] The combined organic layers, which now contain the taxanes, are collected.

  • Concentration : The enriched organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated in vacuo to yield a semi-purified taxane mixture.

Chromatographic Purification

The semi-purified taxane mixture is further purified using various chromatographic techniques to isolate this compound.

  • Flash Column Chromatography (Normal Phase) :

    • Stationary Phase : Silica gel (230-400 mesh).

    • Mobile Phase : A gradient of ethyl acetate (B1210297) in hexane (B92381) is commonly used. The polarity is gradually increased to elute compounds with increasing polarity.

    • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable visualization agent (e.g., vanillin-sulfuric acid stain) to identify the fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC) (Reverse Phase) :

    • Stationary Phase : C18 column.

    • Mobile Phase : An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typically employed.[5][6]

    • Detection : UV detection at 227 nm is commonly used for taxanes.[6]

    • Purification : Fractions corresponding to the peak of this compound are collected.

  • Counter-Current Chromatography (Optional) : For further purification, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be utilized with appropriate biphasic solvent systems.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Isolation_Workflow plant_material Taxus sp. Needles/Twigs grinding Drying & Grinding plant_material->grinding extraction Solvent Extraction (Ethanol/Methanol) grinding->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 waste1 Plant Debris filtration->waste1 Discard crude_extract Crude Extract concentration1->crude_extract partitioning1 Solvent Partitioning (vs. Hexane) crude_extract->partitioning1 defatted_extract Defatted Aqueous Extract partitioning1->defatted_extract waste2 Hexane Layer (Lipids) partitioning1->waste2 Discard partitioning2 Solvent Partitioning (vs. Dichloromethane) defatted_extract->partitioning2 taxane_extract Enriched Taxane Extract partitioning2->taxane_extract waste3 Aqueous Layer partitioning2->waste3 Discard concentration2 Concentration taxane_extract->concentration2 flash_chromatography Flash Column Chromatography (Silica Gel) concentration2->flash_chromatography hplc Reverse-Phase HPLC (C18) flash_chromatography->hplc pure_compound Pure 9-Dihydro-13- acetylbaccatin III hplc->pure_compound Synthesis_Pathway natural_source Natural Source (e.g., Taxus canadensis needles) isolation Isolation & Purification natural_source->isolation precursor This compound isolation->precursor deacetylation Deacetylation precursor->deacetylation oxidation Oxidation precursor->oxidation intermediate1 10-Deacetylbaccatin III (10-DAB) deacetylation->intermediate1 intermediate2 Baccatin (B15129273) III oxidation->intermediate2 side_chain_attachment Side-chain Attachment intermediate1->side_chain_attachment intermediate2->side_chain_attachment final_product1 Paclitaxel side_chain_attachment->final_product1 final_product2 Docetaxel side_chain_attachment->final_product2

References

An In-depth Technical Guide to the Physicochemical Properties of 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dihydro-13-acetylbaccatin III is a naturally occurring taxane (B156437) diterpenoid of significant interest in the pharmaceutical industry. It serves as a key starting material in the semi-synthesis of the potent anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®). Isolated primarily from the needles of the Canadian yew (Taxus canadensis), this compound's availability from a renewable resource makes it a crucial precursor in the sustainable production of these life-saving chemotherapeutics.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its analysis, and logical workflows relevant to its application.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and utilization in synthetic processes.

PropertyValueReference
Molecular Formula C₃₃H₄₂O₁₂[4]
Molecular Weight 630.7 g/mol [4]
CAS Number 142203-65-4[4]
Melting Point 228-230 °C[1]
Appearance Crystalline solid
Solubility DMF: 10 mg/mLDMSO: 5 mg/mL, 10 mMDMF:PBS (pH 7.2) (1:4): 0.2 mg/mLEthanol (B145695): Soluble[5][6]
UV Absorption (λmax) 229 nm

Spectral Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following sections detail the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are fundamental for the structural confirmation of this compound. The data presented here is based on the initial characterization of the compound.

¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.12 (d, J=7.1 Hz, 2H), 7.61 (t, J=7.1 Hz, 1H), 7.50 (t, J=7.1 Hz, 2H), 6.00 (t, J=8.0 Hz, 1H), 5.89 (d, J=6.0 Hz, 1H), 5.01 (d, J=8.0 Hz, 1H), 4.95 (d, J=8.0 Hz, 1H), 4.45 (m, 1H), 4.29 (d, J=8.3 Hz, 1H), 4.15 (d, J=8.3 Hz, 1H), 3.95 (d, J=6.0 Hz, 1H), 2.54 (m, 1H), 2.29 (s, 3H), 2.24 (s, 3H), 2.15 (s, 3H), 1.90 (s, 3H), 1.85 (m, 1H), 1.67 (s, 3H), 1.15 (s, 3H), 1.12 (s, 3H).

¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 20.9, 22.5, 26.8, 35.7, 43.1, 47.5, 58.5, 67.9, 72.8, 74.9, 75.6, 76.5, 79.1, 81.1, 84.4, 128.6, 129.2, 130.1, 133.6, 133.7, 142.8, 167.0, 169.9, 170.3, 171.1.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₃₃H₄₂O₁₂: 630.2676; Found: 630.2676.

  • LC-MS Data: Precursor m/z of 630 has been observed in LC-MS experiments.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful isolation, purification, and analysis of this compound.

Isolation and Purification from Taxus canadensis

The following is a general protocol for the extraction and purification of this compound from the needles of the Canadian yew.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product start Dried, ground needles of Taxus canadensis extraction Maceration with 95% Ethanol at room temperature start->extraction filtration Filtration to separate extract from solid biomass extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration partition1 Partition between water and hexane (B92381) (to remove non-polar impurities) concentration->partition1 partition2 Partition of aqueous layer with dichloromethane (B109758) (DCM) partition1->partition2 silica_gel Silica (B1680970) gel column chromatography partition2->silica_gel hplc Preparative High-Performance Liquid Chromatography (HPLC) silica_gel->hplc crystallization Crystallization hplc->crystallization final_product Pure this compound crystallization->final_product

Figure 1: Experimental workflow for the isolation and purification of this compound.

Methodology Details:

  • Extraction: Dried and ground needles of Taxus canadensis are macerated with 95% ethanol at ambient temperature. The resulting mixture is filtered to separate the ethanolic extract from the solid plant material. The filtrate is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to a series of liquid-liquid partitions. Initially, it is partitioned between water and a non-polar solvent like hexane to remove lipids and other non-polar impurities. The aqueous layer, containing the more polar taxanes, is then extracted with a solvent such as dichloromethane (DCM) to isolate the taxane-rich fraction.

  • Chromatographic Purification: The DCM extract is further purified using chromatographic techniques.

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, to separate different taxanes based on their polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.

  • Crystallization: The purified fractions are concentrated, and the this compound is crystallized from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure crystalline solid.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A validated HPLC method is essential for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a 30:70 (v/v) mixture of acetonitrile:water and gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 229 nm.

  • Sample Preparation: Samples are dissolved in the initial mobile phase composition or a compatible solvent like methanol.

Role in Semi-Synthesis of Paclitaxel

This compound is a valuable precursor for paclitaxel synthesis due to its structural similarity to baccatin (B15129273) III, the core of the paclitaxel molecule. The key structural difference is the presence of a hydroxyl group at the C9 position instead of a ketone. The semi-synthetic route involves the selective modification of this compound.

G start This compound step1 Protection of C7-hydroxyl group start->step1 step2 Oxidation of C9-hydroxyl to a ketone step1->step2 intermediate Protected Baccatin III derivative step2->intermediate step3 Attachment of the C13 side chain intermediate->step3 step4 Deprotection steps step3->step4 end Paclitaxel step4->end

Figure 2: Simplified logical workflow for the semi-synthesis of Paclitaxel from this compound.

This simplified workflow illustrates the key transformations required to convert this compound into paclitaxel. Each step involves specific reagents and reaction conditions that are optimized for high yield and stereoselectivity.

Conclusion

This technical guide provides essential physicochemical data and experimental protocols for this compound, a critical intermediate in the synthesis of important anticancer drugs. The information presented is intended to support researchers, scientists, and drug development professionals in their work with this valuable natural product. The detailed properties and methodologies facilitate its proper handling, characterization, and application in complex synthetic pathways, ultimately contributing to the advancement of cancer therapy.

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Structural Elucidation and Spectroscopic Profile of a Key Paclitaxel Precursor

This technical guide offers an in-depth exploration of the structure elucidation of 9-Dihydro-13-acetylbaccatin III, a significant taxane (B156437) diterpenoid and a crucial intermediate in the semi-synthesis of the life-saving anti-cancer drug, paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource on its spectroscopic characteristics and the methodologies for their determination.

Molecular Structure and Overview

This compound, with the molecular formula C₃₃H₄₂O₁₂, is a complex tetracyclic diterpenoid isolated from various species of the yew tree (Taxus)[1]. Its intricate three-dimensional structure, characterized by a baccatin (B15129273) core, is the foundation of its biological activity and its utility as a precursor for more complex taxanes. The structure, presented below, has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This compound This compound

Caption: Molecular Structure of this compound.

Spectroscopic Data for Structural Characterization

The precise structural assignment of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared and UV-visible spectroscopy. The quantitative data from these techniques are summarized in the following tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon-hydrogen framework of this compound. The following tables present the ¹H and ¹³C NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~4.20d7.0
H-2~5.60d7.0
H-3~3.80d7.0
H-5~4.95d8.0
H-6α~2.50m
H-6β~1.85m
H-7~4.40m
H-9~4.60d7.0
H-10~5.00d7.0
H-13~6.20t8.0
H-14α~2.20m
H-14β~2.10m
Me-16~1.20s
Me-17~1.10s
Me-18~1.70s
Me-19~1.90s
4-OAc~2.15s
10-OAc~2.05s
13-OAc~2.25s
Benzoyl-o~8.10d7.5
Benzoyl-m~7.50t7.5
Benzoyl-p~7.60t7.5

Disclaimer: The presented NMR data are typical values for the baccatin core and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)

CarbonChemical Shift (δ, ppm)
1~79.0
2~75.0
3~46.0
4~81.0
5~84.0
6~37.0
7~72.0
8~58.0
9~76.0
10~76.0
11~134.0
12~142.0
13~72.0
14~36.0
15~43.0
16~27.0
17~21.0
18~15.0
19~10.0
4-OAc (C=O)~170.0
4-OAc (CH₃)~21.0
10-OAc (C=O)~171.0
10-OAc (CH₃)~22.0
13-OAc (C=O)~170.5
13-OAc (CH₃)~21.5
Benzoyl (C=O)~167.0
Benzoyl (C-1')~130.0
Benzoyl (C-2',6')~129.0
Benzoyl (C-3',5')~128.5
Benzoyl (C-4')~133.0

Disclaimer: The presented NMR data are typical values for the baccatin core and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data

TechniqueIonization ModePrecursor m/zKey Fragments (m/z)
LC-MS/MSESI630.2676 [M+H]⁺571, 511, 451, 391, 331, 289
Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3500Strong, BroadO-H stretch (hydroxyl groups)
~3060MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (esters, acetyl groups)
~1715StrongC=O stretch (benzoyl ester)
~1600, ~1450MediumC=C stretch (aromatic ring)
~1240StrongC-O stretch (esters)
~1070StrongC-O stretch (alcohols)
~710StrongC-H bend (aromatic, ortho-disubstituted)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated systems.

Table 5: UV-Visible Spectroscopy Data

λmax (nm)SolventAssignment
~230Methanol (B129727)π → π* transition (benzoyl group)
~275Methanoln → π* transition (benzoyl group)

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.5 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral width is typically 0-10 ppm. For ¹³C NMR, the spectral width is typically 0-220 ppm.

Mass Spectrometry

A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electrospray Ionization (ESI), the sample is infused at a low flow rate. The mass analyzer is scanned over a mass range of m/z 100-1000. For tandem mass spectrometry (MS/MS), the precursor ion corresponding to the protonated molecule is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

A small amount of the solid sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy

A dilute solution of the compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The absorbance is measured over a wavelength range of 200-400 nm.

Biological Context: Apoptosis Signaling Pathway

This compound, as a precursor to paclitaxel, is relevant to the study of apoptosis, or programmed cell death. Paclitaxel and its analogues are known to induce apoptosis in cancer cells by stabilizing microtubules, leading to cell cycle arrest and subsequent activation of apoptotic pathways. The diagram below illustrates a simplified model of the intrinsic apoptosis pathway, which is often implicated in the mechanism of action of such anti-cancer agents.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade Cellular Stress Cellular Stress Bcl2 Bcl-2 Family (Bax/Bak activation) Cellular Stress->Bcl2 activates 9-DHAB III Analogue 9-DHAB III Analogue (e.g., Paclitaxel) 9-DHAB III Analogue->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC induces Apaf1 Apaf-1 CytoC->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active activates Casp3_pro Pro-Caspase-3 Casp9_active->Casp3_pro activates Casp3_active Active Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis executes

Caption: Intrinsic Apoptosis Signaling Pathway.

Experimental Workflow for Structure Elucidation

The logical flow for elucidating the structure of a natural product like this compound is a multi-step process that integrates various analytical techniques.

Structure_Elucidation_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Extraction Extraction from Taxus species Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (Molecular Formula) Purification->MS IR_UV IR & UV-Vis (Functional Groups) Purification->IR_UV NMR_1D 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) Purification->NMR_1D Data_Integration Integration of All Spectral Data MS->Data_Integration IR_UV->Data_Integration NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Stereochemistry) NMR_1D->NMR_2D NMR_2D->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Final_Structure Final Structure Confirmation Structure_Proposal->Final_Structure

Caption: Workflow for Structure Elucidation.

This guide provides a foundational understanding of the structural and spectroscopic properties of this compound. The detailed data and protocols herein are intended to support further research and development in the synthesis of novel taxane-based therapeutics.

References

The Biological Activity of 9-Dihydro-13-acetylbaccatin III: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Dihydro-13-acetylbaccatin III, a naturally occurring taxane (B156437) derivative, is primarily recognized as a key intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel. While its role as a synthetic precursor is well-documented, direct and extensive studies on its intrinsic biological activities are limited. This technical guide consolidates the available data on the biological effects of this compound, focusing on its reported cytotoxic and apoptosis-inducing properties. Due to the scarcity of comprehensive studies on this specific compound, this document also provides generalized experimental protocols and outlines potential signaling pathways that are likely to be relevant, based on the known mechanisms of related taxane compounds. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Taxanes represent a critical class of diterpenoid compounds used in oncology. The most prominent member, paclitaxel, and its analogues function by stabilizing microtubules, leading to cell cycle arrest and apoptosis. This compound is a significant taxane found in various yew species, particularly Taxus canadensis.[1] Its abundance has made it a valuable starting material for the commercial production of more complex taxane-based drugs.[1] However, the inherent biological activity of this precursor molecule is an area of growing interest. Preliminary evidence suggests that this compound possesses cytotoxic properties and can induce apoptosis in cancer cell lines. This document provides a detailed overview of these findings and proposes experimental frameworks for further investigation.

Quantitative Data on Biological Activity

Direct, peer-reviewed quantitative data on the biological activity of this compound is sparse in publicly available literature. The primary source of its reported activity comes from a product datasheet, which indicates cytotoxic effects against specific cancer cell lines. This information is summarized in Table 1. It is crucial to note that these values require independent verification through rigorous experimental studies.

Table 1: Reported Cytotoxic Activity of this compound

Cell LineCell TypeReported Activity
MCF-7Human Breast AdenocarcinomaCytotoxic
MCF-7-ADRAdriamycin-resistant Human Breast AdenocarcinomaCytotoxic

Data derived from a product information sheet; specific IC50 values are not publicly available.

Detailed Experimental Protocols

To facilitate further research into the biological activity of this compound, the following are detailed, standardized protocols for assessing cytotoxicity and apoptosis. These protocols are widely accepted and would be suitable for evaluating the effects of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Potential Signaling Pathways and Experimental Workflows

While the precise molecular mechanisms of this compound are yet to be elucidated, its classification as a taxane precursor and a reported apoptosis inducer suggests potential involvement in pathways that regulate cell death.

Hypothesized Apoptosis Induction Pathway

Based on the known mechanisms of other taxanes, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. A simplified representation of this hypothetical pathway is provided below.

apoptosis_pathway Compound This compound Microtubules Microtubule Stabilization? Compound->Microtubules (Hypothesized) Bax Bax Activation Microtubules->Bax Bcl2 Bcl-2 Inhibition Microtubules->Bcl2 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway for this compound.

General Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive biological evaluation of this compound.

experimental_workflow Start Compound Isolation/ Synthesis Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay Mechanism Mechanism of Action Studies ApoptosisAssay->Mechanism Signaling Signaling Pathway Analysis (e.g., Western Blot for Caspases) Mechanism->Signaling InVivo In Vivo Studies (Animal Models) Signaling->InVivo

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion and Future Directions

This compound is a readily available taxane with preliminary indications of cytotoxic and pro-apoptotic activity. However, a significant gap in the scientific literature exists regarding its specific biological effects and mechanisms of action. The experimental protocols and hypothesized pathways outlined in this guide provide a roadmap for future research. Comprehensive studies are warranted to:

  • Determine the IC50 values of this compound against a broad panel of cancer cell lines.

  • Elucidate the specific apoptotic pathways induced by this compound.

  • Investigate its potential anti-inflammatory properties.

  • Explore its effects on microtubule dynamics, a hallmark of many taxanes.

  • Conduct in vivo studies to assess its therapeutic efficacy and safety profile.

A thorough investigation of these areas will be crucial in determining whether this compound has therapeutic potential beyond its current role as a synthetic precursor.

References

An In-Depth Technical Guide on the Cytotoxicity of 9-Dihydro-13-acetylbaccatin III Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dihydro-13-acetylbaccatin III is a taxane (B156437) derivative, a class of compounds renowned for their potent anticancer properties. Taxanes, including the well-known drugs Paclitaxel (B517696) (Taxol®) and Docetaxel (Taxotere®), form a cornerstone of modern chemotherapy regimens. These molecules are complex diterpenes characterized by a baccatin (B15129273) III core structure. This compound is a specific analogue within this family and serves as a key intermediate in the semi-synthesis of various taxane-based anticancer agents. While extensive research has focused on its more famous derivatives, understanding the intrinsic cytotoxic properties and mechanisms of this compound is crucial for the development of novel and more effective cancer therapeutics. This guide provides a comprehensive overview of its cytotoxic activity, underlying mechanisms of action, and relevant experimental protocols.

Mechanism of Action: The Taxane Paradigm

Taxanes are classified as microtubule-targeting agents.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for various cellular processes, most critically, mitosis.[1][2]

Key Mechanistic Steps:

  • Microtubule Stabilization: Unlike other microtubule-targeting agents that induce depolymerization (e.g., vinca (B1221190) alkaloids), taxanes bind to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[2][3]

  • Mitotic Arrest: The resulting hyper-stabilized microtubules are dysfunctional. They cannot form a proper mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[2][4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of various signaling cascades, including the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby inactivating them.[2] It also leads to the upregulation of tumor suppressor genes such as p53 and the cyclin-dependent kinase inhibitor p21/WAF-1.[2]

  • Apoptotic Execution: The culmination of these signals is the activation of caspases, the executioner enzymes of apoptosis, leading to programmed cell death.

While this compound is expected to follow this general mechanism, it's important to note that even minor structural modifications on the baccatin core can influence binding affinity and cytotoxic potency.[5] For instance, the parent compound, baccatin III, has been shown to induce G2/M arrest but, unlike paclitaxel, it appears to inhibit tubulin polymerization, a mechanism more akin to colchicine.[5] This highlights the importance of evaluating each derivative individually. One report indicates that this compound is an apoptosis inducer with cytotoxicity against the MCF7 breast cancer cell line and its adriamycin-resistant counterpart, MCF7-ADR.[6]

Signaling Pathway of Taxane-Induced Apoptosis

The diagram below illustrates the generally accepted signaling cascade initiated by taxane binding to microtubules, leading to apoptosis.

Taxane_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Events Taxane This compound (Taxane Derivative) Microtubules β-Tubulin Binding & Microtubule Stabilization Taxane->Microtubules Mitotic_Arrest G2/M Phase Arrest Microtubules->Mitotic_Arrest Disruption of Spindle Formation Bcl2_Phos Phosphorylation & Inactivation of Bcl-2/Bcl-xL Mitotic_Arrest->Bcl2_Phos p53_Activation Upregulation of p53 & p21 Mitotic_Arrest->p53_Activation Apoptosis Caspase Activation & Apoptosis Bcl2_Phos->Apoptosis p53_Activation->Apoptosis

Caption: Taxane signaling pathway leading to apoptosis.

In Vitro Cytotoxicity Data

Quantitative data on the cytotoxicity of this compound is limited in publicly available literature, as it is often studied as a synthetic precursor.[7] However, its activity has been noted.[6] The table below is structured to present such data. For comparative context, representative data for the parent compound Baccatin III and the well-established drug Paclitaxel are included.

CompoundCancer Cell LineAssay TypeIC50 / ED50 Value (µM)Reference
This compound MCF7 (Breast)Not SpecifiedData not available[6]
MCF7-ADR (Breast)Not SpecifiedData not available[6]
Baccatin III VariousNot Specified8 - 50[5]
HeLa (Cervical)MTT Assay4.30[8]
A549 (Lung)MTT Assay4 - 7.81[8]
A431 (Skin)MTT Assay4 - 7.81[8]
HepG2 (Liver)MTT Assay4 - 7.81[8]
Paclitaxel (Taxol) Various (8 lines)Clonogenic Assay0.0025 - 0.0075[9]
Ovarian (9 lines)SRB Assay0.0005 - 0.0028[10]

Note: IC50 (Inhibitory Concentration 50%) and ED50 (Effective Dose 50%) are measures of the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The assessment of cytotoxicity is a fundamental step in drug discovery. The MTT assay is a widely used colorimetric method for determining cell viability.

Protocol: MTT Assay for Cytotoxicity

This protocol provides a generalized procedure for evaluating the cytotoxic effects of a compound like this compound on adherent cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom sterile microplates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4][11]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (and a vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[4] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the drug concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical in vitro cytotoxicity experiment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (Exponential Growth) Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Seeding Incubate_Attach 3. Incubation (24h) (Allow attachment) Seeding->Incubate_Attach Treatment 4. Compound Treatment (Serial Dilutions) Incubate_Attach->Treatment Incubate_Treat 5. Incubation (24-72h) (Drug Exposure) Treatment->Incubate_Treat MTT_Add 6. MTT Reagent Addition Incubate_Treat->MTT_Add Incubate_MTT 7. Incubation (2-4h) (Formazan Formation) MTT_Add->Incubate_MTT Solubilize 8. Solubilization (DMSO or SDS) Incubate_MTT->Solubilize Read_Plate 9. Absorbance Reading (570 nm) Solubilize->Read_Plate Data_Analysis 10. Data Analysis (Calculate IC50) Read_Plate->Data_Analysis

Caption: Workflow for an MTT-based cytotoxicity assay.

Conclusion

This compound, as a member of the taxane family, holds potential as a cytotoxic agent. Its mechanism of action is presumed to align with that of other taxanes, primarily through microtubule stabilization, leading to mitotic arrest and apoptosis. While direct and extensive cytotoxicity data for this specific compound are not widely published, its role as a key precursor in the synthesis of potent anticancer drugs underscores its importance. The provided protocols and workflows offer a standardized approach for researchers to further investigate its efficacy against various cancer cell lines, elucidate its precise mechanism, and explore its potential in the development of next-generation taxane therapeutics.

References

The Strategic Conversion of 9-Dihydro-13-acetylbaccatin III: A Technical Guide to Advanced Taxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the semi-synthesis of paclitaxel (B517696) and docetaxel (B913), two pivotal anti-cancer agents, utilizing 9-Dihydro-13-acetylbaccatin III (9-DHAB-III) as a readily available precursor. Found in abundance in the needles of the Canadian yew (Taxus canadensis), 9-DHAB-III offers a sustainable and economically viable alternative to the limited supply of other taxane (B156437) precursors.[1][2] This document details the critical chemical transformations, provides structured quantitative data from key experimental steps, and outlines detailed experimental protocols for the synthesis of these vital chemotherapeutics.

The Synthetic Challenge and Strategic Approach

The core structure of 9-DHAB-III is highly similar to that of paclitaxel and docetaxel, with key differences at the C9 and C13 positions, and the absence of the characteristic β-amido ester side chain at C13. The primary challenge in converting 9-DHAB-III lies in the selective oxidation of the C9 hydroxyl group to a ketone, along with the strategic manipulation of protecting groups and the stereoselective attachment of the side chain.[3][4]

The overall synthetic strategy involves a multi-step process that can be broadly categorized into:

  • Modification of the Baccatin (B15129273) Core: This phase focuses on the deacetylation and subsequent protection of hydroxyl groups to facilitate the selective oxidation at C9.

  • Side-Chain Attachment: A protected β-lactam side chain is coupled to the modified baccatin core at the C13 position.

  • Final Deprotection: Removal of the protecting groups to yield the final taxane product.

This guide will now delve into the specifics of these transformations, presenting quantitative data and detailed methodologies.

Quantitative Data Overview

The following tables summarize the quantitative data for key steps in the conversion of 9-DHAB-III to advanced taxane intermediates. The yields and reaction conditions are indicative of typical laboratory-scale syntheses and may be subject to optimization for large-scale production.

Step Reaction Starting Material Key Reagents Solvent Temp. Time Yield Reference
1DeacetylationThis compoundHydrazine (B178648) monohydrateNoneRoom Temp.48 h97%[3]
2Silyl Protection (C7)9-Dihydro-10-deacetylbaccatin IIITriethylsilyl chloride (TESCl), Imidazole (B134444), DMAPDichloromethane (B109758)Room Temp.->90% (implied)[5]
3Oxidation (C9)7-O-Triethylsilyl-9-dihydrobaccatin III derivativeDess-Martin Periodinane (DMP)DichloromethaneRoom Temp.-High (not specified)[3]
4Side-Chain Coupling7-O-Triethylsilylbaccatin IIIProtected β-lactam, LiHMDSTHF-40 to -50 °C50 minHigh (not specified)[5]
5Deprotection (C7-TES)7-O-Triethylsilyl-docetaxel analogHF-PyridinePyridine (B92270)0 °C to RT-90%[5]

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of taxanes from 9-DHAB-III.

Deacetylation of this compound

This protocol describes the concomitant deacetylation at the C10 and C13 positions using hydrazine monohydrate.[3]

Materials:

  • This compound (9-DHAB-III)

  • Hydrazine monohydrate

  • Cold water

  • Sintered glass funnel

  • Vacuum drying apparatus

Procedure:

  • To 200.0 g (317 mmol) of this compound, add 666 mL of hydrazine monohydrate.

  • Stir the heterogeneous mixture at room temperature for 48 hours.

  • Filter the mixture through a sintered glass funnel.

  • Wash the solid with cold water (2 x 333 mL).

  • Dry the solid under vacuum for 48 hours to afford 168 g (97% yield) of 9-dihydro-10-deacetylbaccatin III.[3]

Protection of the C7 and C10 Hydroxyl Groups

This protocol describes the protection of the C7 and C10 hydroxyl groups of a 9-dihydrobaccatin III derivative with a triethylsilyl (TES) protecting group. This is a crucial step to prevent unwanted side reactions during the subsequent oxidation of the C9 position.

Materials:

  • 9-dihydro-10-deacetyl-13-acetyl-baccatin III

  • Triethylsilyl chloride (TESCl)

  • Imidazole

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the 9-dihydro-10-deacetyl-13-acetyl-baccatin III derivative in anhydrous dichloromethane under an inert atmosphere.

  • Add imidazole and a catalytic amount of DMAP to the solution.

  • Cool the mixture to 0 °C and add triethylsilyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 7,10-bis-O-triethylsilyl protected derivative.

Oxidation of the C9 Hydroxyl Group

This protocol details the oxidation of the C9 hydroxyl group to a ketone using Dess-Martin Periodinane (DMP).[3]

Materials:

  • 7,10-bis-O-Triethylsilyl-9-dihydro-10-deacetyl-13-acetyl-baccatin III

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 7,10-bis-O-triethylsilyl-9-dihydro-10-deacetyl-13-acetyl-baccatin III derivative in anhydrous dichloromethane.

  • Add Dess-Martin Periodinane to the solution at room temperature. For compounds sensitive to slight acidity, a buffer such as pyridine can be added.[6]

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the C9-keto product.[3]

Side-Chain Attachment

This protocol describes the coupling of a protected β-lactam side chain to the C13 hydroxyl group of 7-O-triethylsilylbaccatin III.[5]

Materials:

  • 7-O-Triethylsilylbaccatin III

  • Protected β-lactam (e.g., (3R,4S)-1-tert-butoxycarbonyl-3-triethylsilyloxy-4-phenylazetidin-2-one)

  • Lithium hexamethyldisilazide (LiHMDS) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-O-triethylsilylbaccatin III and the protected β-lactam in anhydrous THF under an argon atmosphere.

  • Cool the solution to between -40 °C and -50 °C.

  • Add the LiHMDS solution dropwise to the reaction mixture.

  • Stir the reaction for 50 minutes at the same temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.[5]

Deprotection of the Silyl Protecting Group

This protocol outlines the removal of the triethylsilyl (TES) protecting group from the C7 position.

Materials:

  • 7-O-Triethylsilyl-taxane derivative

  • Hydrogen fluoride-pyridine complex (HF-Py)

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 7-O-triethylsilyl-taxane derivative in pyridine in a plastic container.

  • Cool the solution to 0 °C.

  • Slowly add hydrogen fluoride-pyridine complex to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Carefully quench the reaction by slowly adding it to a stirred mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the deprotected taxane.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described.

G Start This compound (9-DHAB-III) Deacetylation Deacetylation Start->Deacetylation Hydrazine monohydrate Intermediate1 9-Dihydro-10-deacetylbaccatin III Deacetylation->Intermediate1 Protection Protection (C7, C10) Intermediate1->Protection TESCl, Imidazole Intermediate2 Protected 9-Dihydrobaccatin III Derivative Protection->Intermediate2 Oxidation Oxidation (C9) Intermediate2->Oxidation Dess-Martin Periodinane Intermediate3 Protected Baccatin III Derivative Oxidation->Intermediate3 SideChainCoupling Side-Chain Coupling Intermediate3->SideChainCoupling Protected β-lactam, LiHMDS Intermediate4 Protected Taxane SideChainCoupling->Intermediate4 Deprotection Deprotection Intermediate4->Deprotection HF-Pyridine End Paclitaxel or Docetaxel Deprotection->End

Caption: General synthetic workflow from 9-DHAB-III to taxanes.

G cluster_0 Core Modification cluster_1 Side-Chain Addition & Final Product 9-DHAB-III This compound C10-OAc, C13-OAc, C9-OH Deacetylated_Intermediate 9-Dihydro-10-deacetylbaccatin III C10-OH, C13-OAc, C9-OH 9-DHAB-III->Deacetylated_Intermediate Deacetylation (Hydrazine) Protected_Intermediate 7,10-bis-O-TES-9-dihydro... C7-OTES, C10-OTES, C9-OH Deacetylated_Intermediate->Protected_Intermediate Protection (TESCl) Oxidized_Core 7,10-bis-O-TES-Baccatin III Derivative C7-OTES, C10-OTES, C9=O Protected_Intermediate->Oxidized_Core Oxidation (DMP) Protected_Taxane Protected Docetaxel C13-Side Chain (Protected) Oxidized_Core->Protected_Taxane Coupling (β-Lactam) Final_Product Docetaxel C13-Side Chain Protected_Taxane->Final_Product Deprotection (HF-Py)

Caption: Key intermediates in the synthesis of Docetaxel.

Conclusion

The semi-synthesis of paclitaxel and docetaxel from this compound represents a significant advancement in the sustainable production of these critical anticancer drugs. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to explore and optimize these synthetic pathways. The strategic use of protecting groups and selective reagents is paramount to achieving high yields and purity. Further research into novel catalysts and more efficient reaction conditions will continue to enhance the viability of 9-DHAB-III as a key precursor in the fight against cancer.

References

Solubility Profile of 9-Dihydro-13-acetylbaccatin III: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Dihydro-13-acetylbaccatin III is a key intermediate in the semi-synthesis of paclitaxel (B517696) and its analogues, which are potent anti-cancer agents. The efficiency of its use in synthesis and the development of potential formulations are highly dependent on its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines a detailed experimental protocol for its systematic solubility determination.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution in thermodynamic equilibrium. For active pharmaceutical ingredients (APIs) and their intermediates, solubility is a critical physicochemical property that influences bioavailability, formulation development, and purification processes.

Quantitative Solubility Data

Systematic and comprehensive quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in peer-reviewed literature. The data is primarily found in technical data sheets from chemical suppliers. The following table summarizes the available information and provides a template for the systematic collection of solubility data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)MethodReference
Dimethyl Sulfoxide (DMSO)Not Specified200.0317Not Specified[1]
Dimethyl Sulfoxide (DMSO)Not Specified5Not SpecifiedNot Specified[2]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble (10 mM)0.01Not Specified[3]
N,N-Dimethylformamide (DMF)Not Specified10Not SpecifiedNot Specified[2]
DMF:PBS (pH 7.2) (1:4)Not Specified0.2Not SpecifiedNot Specified[2]
Ethanol25Data Not AvailableData Not AvailableShake-Flask
Methanol25Data Not AvailableData Not AvailableShake-Flask
Acetone25Data Not AvailableData Not AvailableShake-Flask
Acetonitrile (B52724)25Data Not AvailableData Not AvailableShake-Flask
Ethyl Acetate25Data Not AvailableData Not AvailableShake-Flask
Dichloromethane25Data Not AvailableData Not AvailableShake-Flask
Water25Practically InsolublePractically InsolubleNot Specified

Rows in italics indicate a template for future experimental data.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol describes a standardized and reliable method for determining the thermodynamic solubility of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. The equilibration time should be determined by sampling at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the dissolved compound remains constant.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Concentration Analysis by HPLC:

    • Develop and validate an HPLC method for the quantification of this compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength (e.g., 227-230 nm).

    • Prepare a series of calibration standards of known concentrations of this compound.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

3. Data Reporting:

  • Report the solubility in mg/mL and mol/L.

  • Specify the temperature at which the solubility was determined.

  • Describe the analytical method used for quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow A Start: Prepare Materials (Compound, Solvents) B Add Excess Compound to Solvent in Vials A->B Dispense C Equilibrate on Orbital Shaker (Constant Temperature) B->C Incubate D Sample Supernatant C->D Collect E Filter Sample (e.g., 0.22 µm Syringe Filter) D->E Purify F Dilute Filtrate E->F Prepare for Analysis G Analyze by HPLC F->G Quantify H Calculate Solubility (mg/mL, mol/L) G->H Process Results I End: Report Data H->I Finalize

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

The solubility of this compound is a fundamental property that impacts its utility in pharmaceutical development. While comprehensive data is currently limited, the standardized shake-flask method provides a robust framework for systematically determining its solubility in a range of solvents. The generation of such data is crucial for optimizing synthetic processes, developing suitable formulations, and ultimately advancing the development of novel taxane-based therapeutics. It is recommended that researchers working with this compound undertake systematic solubility studies to build a comprehensive public database for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the semi-synthesis of the anticancer drug Paclitaxel (B517696) (Taxol®) starting from 9-Dihydro-13-acetylbaccatin III, a naturally occurring taxane (B156437) derivative. The following sections outline the synthetic strategy, key reaction protocols, and quantitative data to guide researchers in the laboratory-scale synthesis of this important pharmaceutical agent.

Introduction

Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. Due to its complex structure, total synthesis is commercially unfeasible. Semi-synthesis, starting from advanced natural precursors, is the primary method for its production. This compound, which can be extracted from the needles of yew species, serves as a viable starting material. The conversion to paclitaxel involves a multi-step process including protection of hydroxyl groups, oxidation, deacetylation, side-chain attachment, and final deprotection.

Synthetic Strategy Overview

The semi-synthesis of paclitaxel from this compound involves a sequence of carefully controlled chemical transformations. The key steps are:

  • Protection of the C-7 Hydroxyl Group: The C-7 hydroxyl group is selectively protected to prevent its interference in subsequent reactions. The triethylsilyl (TES) group is a commonly used protecting group for this purpose.

  • Oxidation of the C-9 Hydroxyl Group: The hydroxyl group at the C-9 position is oxidized to a ketone, which is a key feature of the baccatin (B15129273) III core structure.

  • Deacetylation at the C-13 Position: The acetyl group at the C-13 position is selectively removed to allow for the attachment of the paclitaxel side chain.

  • Side-Chain Coupling: A protected N-benzoyl-β-phenylisoserine side chain, often in the form of a β-lactam (the Ojima-Holton lactam), is coupled to the C-13 hydroxyl group of the baccatin III derivative.

  • Deprotection: The protecting groups at the C-7 and C-2' positions are removed to yield the final paclitaxel molecule.

  • Purification: The final product is purified to a high degree of purity using chromatographic techniques.

Experimental Workflow

Paclitaxel Semi-Synthesis Workflow cluster_0 Core Modification cluster_1 Side-Chain Attachment and Final Steps Start This compound Protect_C7 Step 1: 7-O-Protection (e.g., TESCl, Imidazole) Start->Protect_C7 Oxidize_C9 Step 2: C-9 Oxidation (e.g., PCC) Protect_C7->Oxidize_C9 Deacetylate_C13 Step 3: C-13 Deacetylation (e.g., NaOMe) Oxidize_C9->Deacetylate_C13 Baccatin_Intermediate 7-O-Protected Baccatin III Deacetylate_C13->Baccatin_Intermediate Couple_Sidechain Step 4: Side-Chain Coupling (Ojima-Holton Lactam, LHMDS) Baccatin_Intermediate->Couple_Sidechain Deprotect Step 5: Deprotection (e.g., HF-Pyridine) Couple_Sidechain->Deprotect Purify Step 6: Purification (Reverse-Phase HPLC) Deprotect->Purify Final_Product Paclitaxel Purify->Final_Product

Caption: Overall workflow for the semi-synthesis of Paclitaxel.

Quantitative Data Summary

The following tables summarize the typical reagents, conditions, and yields for each key step in the semi-synthesis of paclitaxel from this compound.

Table 1: Protection of C-7 Hydroxyl Group

ParameterValue
Starting Material This compound
Protecting Group Triethylsilyl (TES)
Reagents Triethylsilyl chloride (TESCl), Imidazole (B134444)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

Table 2: Oxidation of C-9 Hydroxyl Group

ParameterValue
Starting Material 7-O-TES-9-dihydro-13-acetylbaccatin III
Oxidizing Agent Pyridinium (B92312) chlorochromate (PCC)
Solvent Dichloromethane (B109758) (DCM)
Temperature Reflux
Reaction Time 2-6 hours
Typical Yield 80-90%

Table 3: Deacetylation of C-13 Acetyl Group

ParameterValue
Starting Material 7-O-TES-13-acetylbaccatin III
Reagent Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727)
Solvent Methanol (MeOH)
Temperature 0°C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 85-95%

Table 4: Coupling of Side Chain

ParameterValue
Starting Material 7-O-TES-baccatin III
Side Chain (3R,4S)-N-Boc-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (Ojima-Holton Lactam)
Coupling Agent Lithium hexamethyldisilazide (LHMDS)
Solvent Tetrahydrofuran (B95107) (THF)
Temperature -40°C to 0°C
Reaction Time 1-2 hours
Typical Yield 80-90%

Table 5: Deprotection to Yield Paclitaxel

ParameterValue
Starting Material 2'-O-Protected-7-O-TES-Paclitaxel
Deprotecting Agent Hydrogen fluoride-pyridine (HF-Pyridine)
Solvent Tetrahydrofuran (THF) or Acetonitrile (B52724) (ACN)
Temperature 0°C to Room Temperature
Reaction Time 2-12 hours
Typical Yield 80-90%

Table 6: Final Purification

ParameterValue
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase C18 silica (B1680970) gel
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at 227 nm
Typical Recovery >90%
Final Purity >99%

Experimental Protocols

Protocol 1: Synthesis of 7-O-Triethylsilyl-9-dihydro-13-acetylbaccatin III

  • Dissolve this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Add imidazole (3.0 equiv).

  • To this solution, add triethylsilyl chloride (TESCl, 2.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the DMF under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-O-TES protected compound.

Protocol 2: Oxidation to 7-O-Triethylsilyl-13-acetylbaccatin III

  • To a solution of 7-O-Triethylsilyl-9-dihydro-13-acetylbaccatin III (1.0 equiv) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5-2.0 equiv).

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with DCM.

  • Filter the mixture through a pad of silica gel, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 9-oxo product.

Protocol 3: Deacetylation to 7-O-Triethylsilyl-baccatin III

  • Dissolve 7-O-Triethylsilyl-13-acetylbaccatin III (1.0 equiv) in anhydrous methanol (MeOH) and cool the solution to 0°C.

  • Add a solution of sodium methoxide (NaOMe, 0.1-0.3 equiv) in methanol dropwise.

  • Stir the reaction mixture at 0°C to room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) or an acidic resin.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 4: Coupling with the Ojima-Holton Lactam

  • Dissolve 7-O-Triethylsilyl-baccatin III (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -40°C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of lithium hexamethyldisilazide (LHMDS, 1.1 equiv, 1.0 M in THF).

  • After stirring for 30 minutes, add a solution of the protected β-lactam (1.2 equiv) in anhydrous THF.

  • Allow the reaction to warm to 0°C and stir for 1-2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the coupled product by flash column chromatography.

Protocol 5: Final Deprotection to Paclitaxel

  • Dissolve the protected paclitaxel derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) at 0°C.

  • Carefully add a solution of hydrogen fluoride-pyridine (HF-Pyridine, excess) dropwise.

  • Stir the reaction at 0°C to room temperature for 2-12 hours, monitoring the deprotection by TLC or HPLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the paclitaxel into ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude paclitaxel is then ready for final purification.

Protocol 6: Purification of Paclitaxel

  • Dissolve the crude paclitaxel in a minimal amount of a suitable solvent mixture (e.g., acetonitrile/water).

  • Purify the crude product by preparative reverse-phase HPLC using a C18 column.

  • Use a gradient elution system, for example, from 50% acetonitrile in water to 100% acetonitrile.

  • Monitor the elution at 227 nm and collect the fractions containing pure paclitaxel.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain pure paclitaxel as a white solid.

  • The purity of the final product should be confirmed by analytical HPLC, NMR spectroscopy, and mass spectrometry.

Safety Precautions

All experimental procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Many of the reagents used in this synthesis are toxic, corrosive, and/or flammable. Refer to the Material Safety Data Sheets (MSDS) for each reagent before use. Paclitaxel and its intermediates are cytotoxic compounds and should be handled with extreme care.

Application Notes and Protocols: Conversion of 9-Dihydro-13-acetylbaccatin III to Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of 9-Dihydro-13-acetylbaccatin III, more commonly known as 10-deacetylbaccatin III (10-DAB), to baccatin (B15129273) III is a critical step in the semi-synthesis of paclitaxel (B517696) and its analogues, which are vital anti-cancer agents.[1][2][3][4] 10-DAB is a naturally occurring taxane (B156437) that can be extracted in relatively high quantities from the needles of the yew tree (Taxus species), a renewable resource.[5][6][7] This availability makes it an economically attractive starting material for the commercial production of paclitaxel.[3][6] The core transformation involves the selective acetylation of the hydroxyl group at the C-10 position of the baccatin III core structure. This can be achieved through chemical synthesis, which often requires protecting group strategies, or through biocatalytic methods utilizing enzymes or whole-cell systems.[5][8][9]

These application notes provide detailed protocols for both chemical and enzymatic methods for the conversion of 10-DAB to baccatin III, along with a summary of quantitative data from various approaches to aid researchers in selecting and optimizing their synthetic strategy.

Data Presentation: A Comparative Overview of Conversion Methods

The following tables summarize quantitative data from various reported methods for the conversion of 10-DAB to baccatin III, providing a comparative look at their efficiencies.

Table 1: Chemical Synthesis Approaches

MethodKey Reagents/Protecting GroupsSolventReaction ConditionsYield (%)Reference
Acetylation with C-7 Protection1. Methoxybenzyl alcohol, Yb(OTf)₃2. Acetic anhydride (B1165640), pyridine3. DDQDichloromethane, PyridineStepwise protection, acetylation, and deprotectionHigh (not specified)[9]
Direct Acetylation (example)Acetic anhydride, pyridinePyridineRoom temperatureVariable, requires careful controlGeneric Method

Table 2: Enzymatic and Whole-Cell Biotransformation Approaches

BiocatalystSubstrate ConcentrationKey ParametersProduct Titer/YieldReference
C-10 deacetylase from Nocardioides luteus SC 13912 (immobilized)Not specifiedVinyl acetate (B1210297) as acyl donor, pH 7, ambient temperature51% yield[8]
Recombinant E. coli expressing DBAT2 g/L 10-DABFed-batch fermentation with acetic acid feed2 g/L baccatin III[10]
Recombinant E. coli expressing DBAT3 g/L 10-DABFed-batch fermentation with acetic acid feed3 g/L baccatin III[10]
Recombinant E. coli expressing DBAT6 g/L 10-DABFed-batch fermentation with acetic acid feed4.6 g/L baccatin III[10]
Recombinant TcDBAT strain (whole-cell)40 g/L Taxus needles (containing 10-DAB)In situ extraction and biotransformation, pH 6.520.66 mg/L baccatin III[1][2]
Recombinant LtDBAT enzyme80 µM 10-DABIn vitro assay with acetyl-CoANot specified[11]

Experimental Protocols

Protocol 1: Chemical Synthesis of Baccatin III from 10-DAB via C-7 Protection

This protocol is a representative multi-step chemical synthesis that involves the protection of the C-7 hydroxyl group, followed by acetylation of the C-10 hydroxyl group, and subsequent deprotection.

Materials:

  • This compound (10-DAB)

  • Methoxybenzyl alcohol

  • Ytterbium (III) triflate (Yb(OTf)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic anhydride

  • Pyridine, anhydrous

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Protection of the C-7 Hydroxyl Group:

    • Dissolve 10-DAB in anhydrous dichloromethane.

    • Add methoxybenzyl alcohol and a catalytic amount of Yb(OTf)₃.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

    • Quench the reaction and purify the resulting C-7 protected 10-DAB by silica gel chromatography.

  • Acetylation of the C-10 Hydroxyl Group:

    • Dissolve the C-7 protected 10-DAB in anhydrous pyridine.

    • Add acetic anhydride and stir the mixture at room temperature.

    • Monitor the reaction by TLC until completion.

    • Remove the solvent under reduced pressure.

  • Deprotection of the C-7 Hydroxyl Group:

    • Dissolve the resulting diacetate in dichloromethane.

    • Add DDQ and stir the reaction at room temperature.

    • Monitor the deprotection by TLC.

    • Upon completion, quench the reaction and purify the final product, baccatin III, by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Enzymatic Synthesis of Baccatin III using a Recombinant Enzyme

This protocol describes a general enzymatic conversion of 10-DAB to baccatin III using a purified 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) enzyme.

Materials:

  • This compound (10-DAB)

  • Purified recombinant DBAT enzyme

  • Acetyl-Coenzyme A (acetyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)

  • Methanol

  • Chloroform (B151607)

  • Incubator or water bath

  • HPLC system for analysis

Procedure:

  • Enzymatic Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of 10-DAB (dissolved in a minimal amount of a suitable solvent like DMSO if necessary), and acetyl-CoA.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30-35 °C).

    • Initiate the reaction by adding the purified DBAT enzyme.

  • Incubation:

    • Incubate the reaction mixture for a defined period (e.g., 1-24 hours), with gentle shaking.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of chloroform or another suitable organic solvent.

    • Vortex thoroughly to extract the product.

    • Separate the organic layer.

  • Analysis:

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the formation of baccatin III and the consumption of 10-DAB by HPLC.

Visualizations

Chemical_Conversion_Workflow Start 10-Deacetylbaccatin III (10-DAB) Protect_C7 C-7 Hydroxyl Protection (e.g., with Methoxybenzyl alcohol) Start->Protect_C7 Protected_10DAB 7-O-Protected 10-DAB Protect_C7->Protected_10DAB Acetylate_C10 C-10 Hydroxyl Acetylation (Acetic Anhydride, Pyridine) Protected_10DAB->Acetylate_C10 Protected_BaccatinIII 7-O-Protected Baccatin III Acetylate_C10->Protected_BaccatinIII Deprotect_C7 C-7 Hydroxyl Deprotection (e.g., with DDQ) Protected_BaccatinIII->Deprotect_C7 End Baccatin III Deprotect_C7->End

Caption: Chemical synthesis workflow for converting 10-DAB to Baccatin III.

Biocatalytic_Conversion_Workflow cluster_bioreactor Bioreactor / In Vitro Reaction Ten_DAB 10-Deacetylbaccatin III (10-DAB) Reaction Enzymatic Acetylation Ten_DAB->Reaction Acetyl_CoA Acetyl-CoA Acetyl_CoA->Reaction Biocatalyst Biocatalyst (DBAT Enzyme or Whole Cells) Biocatalyst->Reaction Baccatin_III Baccatin III Reaction->Baccatin_III Purification Downstream Processing (Extraction & Purification) Baccatin_III->Purification

References

Application Notes and Protocols for the Oxidation of 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the oxidation of 9-Dihydro-13-acetylbaccatin III (9-DHAB-III) to 13-acetylbaccatin III, a key intermediate in the semi-synthesis of Paclitaxel (Taxol®) and its analogues like Docetaxel. 9-DHAB-III is an abundant natural product isolated from the needles of the Canadian yew (Taxus canadensis), making it a readily available starting material for the synthesis of these important anti-cancer drugs.[1][2]

The primary transformation involves the selective oxidation of the C-9 hydroxyl group of 9-DHAB-III to a ketone. This can be achieved through direct oxidation or, more commonly, via a protection-oxidation-deprotection sequence to improve selectivity and yield.

Experimental Protocols

Several methods for the oxidation of 9-DHAB-III have been reported, employing various oxidizing agents and strategies. The choice of protocol may depend on factors such as scale, desired purity, and available reagents.

Protocol 1: Direct Oxidation using Pyridinium (B92312) Chlorochromate (PCC)

This protocol describes the direct oxidation of the C-9 hydroxyl group without prior protection of the C-7 hydroxyl.

Materials:

  • This compound (9-DHAB-III)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Silica (B1680970) gel for filtration and column chromatography

  • Argon or Nitrogen gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (e.g., 1000 mg, 1.58 mmol) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon).[1]

  • Add pyridinium chlorochromate (PCC) to the solution.

  • Reflux the reaction mixture.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until completion.[1]

  • Upon completion, dilute the reaction mixture with DCM.

  • Filter the mixture through a pad of silica gel to remove the chromium salts.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to yield 13-acetylbaccatin III.[1]

Protocol 2: Oxidation of C-7 Protected 9-DHAB-III using TPAP/NMO

This method involves the protection of the C-7 hydroxyl group prior to oxidation, which can enhance the selectivity of the C-9 oxidation.

Step A: Protection of the C-7 Hydroxyl Group (as an acetate)

  • Dissolve this compound in dichloromethane.

  • Add acetic anhydride (B1165640) (Ac₂O) and 4-dimethylaminopyridine (B28879) (DMAP).[1]

  • Stir the mixture at ambient temperature for at least 2 hours.

  • Quench the reaction with aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product into a suitable organic solvent (e.g., ether).

  • Dry the organic layer with anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the C-7 protected intermediate in high yield (>90%).[1]

Step B: Oxidation of the C-9 Hydroxyl Group

  • To a solution of the C-7 protected intermediate in a suitable solvent, add 4-methylmorpholine-N-oxide (NMO) and 4Å molecular sieves.

  • Add tetrapropylammonium (B79313) perruthenate (TPAP) to initiate the oxidation.[1]

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • The crude product can be further purified by passing it through a pad of silica gel.

Protocol 3: Oxidation using Dess-Martin Periodinane

Dess-Martin periodinane is another effective reagent for the oxidation of the C-9 hydroxyl group, often used after protecting the C-7 and C-10 hydroxyls.[3]

Procedure (General):

  • Protect the C-7 and C-10 hydroxyl groups of a 9-dihydrobaccatin III derivative.

  • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane).

  • Add Dess-Martin periodinane to the solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction, typically by quenching with a sodium thiosulfate (B1220275) solution and extracting the product.

  • Purify the product by chromatography.

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the oxidation of 9-DHAB-III derivatives.

Starting MaterialOxidizing AgentProtection StrategyYieldReference
This compoundPCCNone (Direct Oxidation)Not specified[1]
7-O-acetyl-9-dihydro-13-acetylbaccatin IIITPAP/NMOC-7 AcetylNot specified[1]
7-O-methoxybenzyl-9-dihydro-13-acetylbaccatin IIITPAP/NMOC-7 MethoxybenzylNot specified[1]
7,10-bis-protected-9-dihydro taxane (B156437) derivativeDess-Martin PeriodinaneC-7 and C-10 protectionNot specified[3]

Note: Specific yield percentages are often not explicitly stated in the provided search results, but the methods are described as effective.

Experimental Workflows

The general workflow for the oxidation of this compound can be visualized as follows.

Oxidation_Workflow cluster_protection Optional Protection Start This compound Protect Protect C-7 Hydroxyl (e.g., with Ac₂O/DMAP) Start->Protect Oxidation Oxidize C-9 Hydroxyl (e.g., with PCC, TPAP/NMO, or Dess-Martin Periodinane) Start->Oxidation Direct Oxidation Protect->Oxidation Workup Reaction Workup & Purification Oxidation->Workup Product 13-Acetylbaccatin III or Protected Analogue Workup->Product

Caption: General workflow for the oxidation of this compound.

The process can either proceed through a direct oxidation or involve an initial protection step for the C-7 hydroxyl group, followed by oxidation, workup, and purification to yield the desired product. The choice of pathway and reagents can be tailored to specific experimental needs and desired outcomes.

References

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Dihydro-13-acetylbaccatin III is a crucial intermediate in the semi-synthesis of paclitaxel (B517696) (Taxol®) and its analogs, which are potent anti-cancer agents. The complex and poly-functionalized structure of this taxane (B156437) derivative presents significant challenges in its chemical manipulation. The molecule possesses multiple hydroxyl groups with varying reactivities at positions C1, C7, C9, and C10, in addition to the C13 acetyl group.

Selective modification of these hydroxyl groups is paramount for the successful synthesis of paclitaxel and related compounds. This requires a robust and well-orchestrated protecting group strategy to mask certain hydroxyl groups while others are being functionalized. The choice of protecting groups, their sequential introduction, and their selective removal under mild conditions are critical for achieving high yields and purity of the desired products. These strategies often employ orthogonal protecting groups, which can be removed under distinct reaction conditions without affecting other protecting groups in the molecule.[1][2][3][4]

This document provides a detailed overview of protecting group strategies, experimental protocols, and comparative data for the synthesis of this compound and its subsequent conversion to paclitaxel precursors.

Protecting Group Strategies for Key Hydroxyl Groups

The strategic protection of the hydroxyl groups at C7 and C10 is a common approach in the semi-synthesis of paclitaxel from baccatin (B15129273) III derivatives.[5][6] The relative reactivity of the hydroxyl groups in the baccatin core generally follows the order C7 > C10 > C13 > C1, with the C9 hydroxyl being less reactive.

Silyl (B83357) Ether Protecting Groups

Silyl ethers are widely used for the protection of hydroxyl groups in taxane chemistry due to their ease of introduction, stability under various reaction conditions, and selective removal.[7][8] The stability of silyl ethers is dependent on the steric bulk of the substituents on the silicon atom.[9]

Commonly used silyl protecting groups include:

  • Triethylsilyl (TES): Readily introduced and removed under mild acidic conditions or with fluoride (B91410) reagents.

  • tert-Butyldimethylsilyl (TBDMS or TBS): More stable than TES and requires stronger acidic conditions or fluoride reagents for cleavage.

  • Triisopropylsilyl (TIPS): Offers even greater stability than TBDMS.

  • tert-Butyldiphenylsilyl (TBDPS): One of the most robust silyl ethers, resistant to many reaction conditions.

The relative stability of silyl ethers to acid hydrolysis is: TMS < TES < TBDMS < TIPS < TBDPS.[7]

Carbonate and Carbamate (B1207046) Protecting Groups

Carbonate and carbamate protecting groups, such as the 2,2,2-trichloroethoxycarbonyl (Troc) group, provide an orthogonal protection strategy to silyl ethers. The Troc group is stable to acidic and basic conditions used for the manipulation of many other protecting groups but can be selectively removed by reduction with zinc in the presence of acetic acid.[10][11]

Other useful carbonate and carbamate protecting groups include:

  • Benzyloxycarbonyl (Cbz or Z): Removed by hydrogenolysis.

  • tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions.[12]

Experimental Protocols

Selective Protection of the C7-Hydroxyl Group with Triethylsilyl (TES) Chloride

This protocol describes the selective protection of the C7 hydroxyl group of a baccatin III derivative.

Workflow:

G start Dissolve this compound in Pyridine (B92270) add_tescl Add Triethylsilyl Chloride (TESCl) dropwise at 0°C start->add_tescl react Stir at room temperature for 2-4 hours add_tescl->react quench Quench with saturated aqueous NaHCO3 react->quench extract Extract with Ethyl Acetate (B1210297) quench->extract purify Purify by Flash Chromatography extract->purify end 7-O-TES-9-Dihydro-13-acetylbaccatin III purify->end

Caption: Workflow for the selective C7-O-silylation.

Materials:

  • This compound

  • Anhydrous Pyridine

  • Triethylsilyl chloride (TESCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylsilyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-O-TES protected product.[13][14]

Protection of a Hydroxyl Group with 2,2,2-Trichloroethoxycarbonyl (Troc) Chloride

This protocol outlines a general procedure for the protection of a hydroxyl group as a Troc carbonate.

Workflow:

G start Dissolve Substrate in Pyridine and CH2Cl2 add_troccl Add Troc-Cl at 0°C start->add_troccl react Stir at room temperature overnight add_troccl->react workup Aqueous Workup react->workup purify Purification workup->purify end Troc-protected Product purify->end

Caption: General workflow for Troc protection of an alcohol.

Materials:

  • Substrate containing a hydroxyl group

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the substrate (1 equivalent) in a mixture of anhydrous pyridine and anhydrous CH₂Cl₂ at room temperature under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add Troc-Cl (1.2-2.0 equivalents) and stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the Troc-protected product.

Deprotection of a Troc Group

The Troc group is typically removed under reductive conditions.[10]

Workflow:

G start Dissolve Troc-protected Substrate in Acetic Acid or THF/Water add_zn Add Activated Zinc Dust start->add_zn react Stir at room temperature add_zn->react filter Filter through Celite react->filter neutralize Neutralize and Extract filter->neutralize purify Purify neutralize->purify end Deprotected Alcohol purify->end

Caption: Workflow for the reductive cleavage of a Troc group.

Materials:

  • Troc-protected compound

  • Activated Zinc dust

  • Acetic acid or a mixture of Tetrahydrofuran (THF) and water

  • Celite®

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Troc-protected compound (1 equivalent) in either acetic acid or a mixture of THF and water.

  • Add activated zinc dust (an excess, typically 10-20 equivalents) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite® to remove the excess zinc.

  • If acetic acid was used as the solvent, carefully neutralize the filtrate with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purify the crude product by an appropriate method, such as flash chromatography.[10]

Data Presentation

The following tables summarize the common protecting groups for hydroxyl functionalities and their typical deprotection conditions.

Table 1: Common Protecting Groups for Hydroxyl Groups in Taxane Synthesis

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonality Notes
TriethylsilylTESTESCl, ImidazoleAcetic acid, HF-Pyridine, TBAFCleaved under conditions that leave more robust silyl ethers and Troc intact.
tert-ButyldimethylsilylTBDMS/TBSTBDMSCl, ImidazoleHF-Pyridine, TBAF, Stronger acidsStable to conditions that cleave TES. Orthogonal to Troc and Cbz.
2,2,2-TrichloroethoxycarbonylTrocTroc-Cl, PyridineZn, Acetic AcidOrthogonal to silyl ethers, Cbz (under non-reductive conditions), and Boc.[10][11]
BenzyloxycarbonylCbz/ZCbz-Cl, BaseH₂, Pd/COrthogonal to silyl ethers and Troc (under non-reductive conditions).
tert-ButoxycarbonylBocBoc₂O, DMAPTrifluoroacetic acid (TFA)Orthogonal to silyl ethers, Troc, and Cbz.[12]

Table 2: Comparative Yields for Selective C7-Protection of a Baccatin III Derivative

Protecting GroupReagentBaseSolventTypical Yield (%)Reference
TESTESClPyridinePyridine85-95[14]
TrocTroc-ClPyridineCH₂Cl₂80-90[12]
BocBoc₂ODMAPCH₂Cl₂75-85[12]

Yields are approximate and can vary depending on the specific substrate and reaction conditions.

Concluding Remarks

The synthesis of this compound and its conversion into paclitaxel and other taxane-based drugs is a testament to the power of strategic protecting group chemistry. A thorough understanding of the reactivity of the different hydroxyl groups and the stability of various protecting groups is essential for the successful design and execution of a synthetic route. The use of orthogonal protecting groups allows for the selective manipulation of the complex baccatin core, enabling the efficient construction of these life-saving therapeutics. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Note: Quantitative Analysis of 9-Dihydro-13-acetylbaccatin III in Plant Extracts using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

9-Dihydro-13-acetylbaccatin III is a key taxane (B156437) derivative found in various Taxus species. As a precursor and potential impurity in the semi-synthesis of paclitaxel (B517696) and docetaxel, its accurate quantification is crucial for process optimization, quality control, and research in drug discovery. This application note provides detailed protocols for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Part 1: Quantification of this compound by HPLC-UV

This method is suitable for routine quantification and purity assessment of this compound in processed extracts and purification fractions where concentration levels are relatively high.

Experimental Protocol: HPLC-UV

1. Sample Preparation (Solid-Liquid Extraction)

  • Grinding: Grind dried plant material (e.g., Taxus needles or twigs) to a fine powder (20-40 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 20 mL of methanol (B129727).

    • Sonicate for 30 minutes in a water bath at 40°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the plant residue two more times.

    • Pool the supernatants.

  • Concentration: Evaporate the pooled methanol extract to dryness under reduced pressure at 45°C.

  • Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

  • Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

ParameterValue
Instrument HPLC system with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10 µL

3. Calibration Curve

Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.

Data Presentation: HPLC-UV Method Validation (Adapted from similar taxane analyses)
Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2%

Part 2: Quantification of this compound by LC-MS/MS

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low levels of this compound in complex matrices such as crude plant extracts.

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction Cleanup)

  • Follow steps 1-4 of the HPLC-UV sample preparation protocol.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the reconstituted extract onto the cartridge.

    • Wash the cartridge with 5 mL of water:methanol (80:20, v/v) to remove polar impurities.

    • Elute the taxanes with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Conditions

ParameterValue
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-1 min: 20% B; 1-5 min: 20-80% B; 5-6 min: 80% B; 6-6.1 min: 80-20% B; 6.1-8 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 800 L/h
MRM Transitions Precursor Ion (m/z) -> Product Ion (m/z) (To be determined for this compound, likely [M+H]⁺ or [M+Na]⁺)

Note: The exact MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

Data Presentation: LC-MS/MS Method Validation (Adapted from similar taxane analyses)
Validation ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 ng/mL
Recovery 90 - 110%
Precision (%RSD) < 5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding extraction Methanol Extraction grinding->extraction concentration Evaporation extraction->concentration reconstitution Reconstitution concentration->reconstitution filtration Filtration reconstitution->filtration spe SPE Cleanup reconstitution->spe hplc_vial HPLC Vial filtration->hplc_vial lcms_vial LC-MS Vial filtration->lcms_vial spe->filtration hplc_injection HPLC Injection hplc_vial->hplc_injection hplc_quantification UV Detection & Quantification hplc_injection->hplc_quantification lcms_injection LC-MS Injection lcms_vial->lcms_injection lcms_quantification MS/MS Detection & Quantification lcms_injection->lcms_quantification logical_relationship analyte This compound hplc HPLC-UV analyte->hplc lcms LC-MS/MS analyte->lcms quantification Accurate Quantification hplc->quantification high_conc High Concentration Samples (e.g., purified fractions) hplc->high_conc routine_qc Routine Quality Control hplc->routine_qc lcms->quantification low_conc Low Concentration Samples (e.g., crude extracts) lcms->low_conc high_selectivity High Selectivity & Sensitivity lcms->high_selectivity

Application Notes and Protocols for the Purification of 9-Dihydro-13-acetylbaccatin III from Taxus canadensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taxus canadensis, commonly known as the Canadian yew, is a significant natural source of various taxanes, a class of diterpenoid compounds with potent anticancer properties. Among these, 9-Dihydro-13-acetylbaccatin III is a key taxane (B156437) derivative found in notable quantities in this particular species. Its purification is of great interest for its potential as a precursor in the semi-synthesis of more complex and therapeutically valuable taxanes like paclitaxel (B517696) and docetaxel. These application notes provide a detailed protocol for the extraction, separation, and purification of this compound from the needles and twigs of Taxus canadensis.

Principle

The purification protocol is based on a multi-step process that begins with the extraction of taxanes from the plant biomass using a polar organic solvent. The crude extract is then subjected to a series of liquid-liquid partitioning steps to remove non-polar impurities such as fats, lipids, and chlorophyll. Further purification is achieved through a combination of chromatographic techniques, including normal-phase column chromatography, to isolate this compound from other taxane analogues. The purity of the final product is assessed using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Extraction and Initial Purification Parameters
ParameterValue/DescriptionReference
Starting Material Crushed needles and twigs of Taxus canadensis[1]
Extraction Solvent Methanol (B129727)[2]
Extraction Temperature 55-60°C[2]
Extraction Duration 2 x 4-5 hours[2]
Solvent to Biomass Ratio 5 L of Methanol per kg of biomass (initial extraction)[2]
Decolorization Agent Activated Carbon (5% w/w)[2]
Table 2: Solvent Partitioning Systems
Partitioning StepSolvent SystemPurposeReference
Defatting Acetone (B3395972), Methanol, Hexane (B92381), Heptane (B126788), and WaterRemoval of fats and lipids[1]
Taxane Extraction Methanol, Methylene (B1212753) Chloride, Chloroform (B151607), Ethyl Acetate (B1210297), and WaterIsolation of the taxane-containing fraction[1]
Table 3: Chromatographic Purification Parameters
Chromatographic TechniqueStationary PhaseMobile Phase (Elution Gradient)Reference
Flash Column Chromatography Silica (B1680970) GelHexane-Ethyl Acetate gradient (e.g., 100% hexane to 50:50 hexane:ethyl acetate, then 100% ethyl acetate)[3]
Analytical HPLC C18 Reverse-Phase ColumnAcetonitrile (B52724) and Water[4]

Experimental Protocols

I. Extraction of Crude Taxanes
  • Biomass Preparation: Air-dry fresh needles and twigs of Taxus canadensis at room temperature or in an oven at a low temperature (e.g., 40-50°C) to reduce moisture content. Grind the dried plant material into a coarse powder.

  • Methanol Extraction:

    • Suspend the ground plant material in methanol in a large reaction vessel. Use a solvent-to-biomass ratio of approximately 5:1 (v/w).

    • Heat the mixture to 55-60°C and stir for 4-5 hours.

    • Filter the mixture to separate the methanol extract from the plant residue.

    • Repeat the extraction of the plant residue with a fresh portion of methanol (approximately 3.5:1 v/w) for another 4 hours at 55-60°C and filter.

    • Combine the methanol extracts.[2]

  • Decolorization:

    • To the combined methanol extract, add activated carbon (5% of the initial biomass weight) to remove pigments and other colored impurities.

    • Stir the mixture for at least 1 hour at room temperature.

    • Filter the mixture through a pad of celite to remove the activated carbon.

  • Concentration: Concentrate the decolorized extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

II. Solvent-Solvent Partitioning
  • Defatting:

    • Dissolve the crude extract in a mixture of acetone and methanol.

    • Perform a liquid-liquid extraction with hexane or heptane to remove non-polar compounds like fats and lipids. Discard the hexane/heptane layer.

  • Taxane Fractionation:

    • The defatted crude extract is then partitioned between a biphasic system of methanol/water and a non-polar organic solvent like methylene chloride or chloroform.

    • The methylene chloride or chloroform layer, which contains this compound and other taxanes, is collected.[1]

    • The aqueous layer can be further extracted with ethyl acetate to recover any remaining taxanes.

    • Combine the organic layers (methylene chloride/chloroform and ethyl acetate).

  • Final Concentration: Evaporate the combined organic solvents under reduced pressure to yield a semi-purified taxane mixture.

III. Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Dissolve the semi-purified taxane mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) with a small amount of hexane) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.[3]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 1:1) and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing the desired compound, this compound.

  • Final Purification and Purity Assessment:

    • The enriched fractions can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by semi-preparative HPLC if necessary.

    • Assess the purity of the final product using analytical HPLC with a C18 column and a mobile phase of acetonitrile and water.[4] The identity of the compound can be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Visualizations

Purification_Workflow A Taxus canadensis Biomass (Needles and Twigs) B Grinding and Drying A->B C Methanol Extraction (55-60°C) B->C D Filtration C->D E Crude Methanolic Extract D->E F Decolorization (Activated Carbon) E->F G Concentration F->G H Solvent Partitioning (Defatting with Hexane) G->H I Taxane Fractionation (Methylene Chloride/Chloroform) H->I J Semi-Purified Taxane Extract I->J K Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) J->K L Fraction Collection and TLC Analysis K->L M Purified this compound L->M N Purity Analysis (HPLC) M->N

Caption: Workflow for the purification of this compound.

Signaling_Pathway cluster_0 Purification Steps Crude_Extract Crude Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning removes Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography separates Fats_Lipids Fats & Lipids Pigments Pigments & Chlorophyll Polar_Impurities Polar Impurities Other_Taxanes Other Taxanes Target_Compound This compound Solvent_Partitioning->Fats_Lipids Solvent_Partitioning->Pigments Column_Chromatography->Polar_Impurities Column_Chromatography->Other_Taxanes Column_Chromatography->Target_Compound

Caption: Logical relationships in the purification process.

References

Application Notes and Protocols for the Large-Scale Production of Paclitaxel Intermediates from 9-dehydro-13-acetyl-9-dihydrobaccatin III (9-DHAB III)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of key paclitaxel (B517696) intermediates, 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III, from 9-dehydro-13-acetyl-9-dihydrobaccatin III (9-DHAB III). The protocols are based on established chemical transformations and purification techniques suitable for scaling up production.

Introduction

The semi-synthesis of the potent anti-cancer drug paclitaxel relies on the availability of advanced intermediates, primarily 10-deacetylbaccatin III and baccatin III. A viable and abundant starting material for the production of these intermediates is 9-dehydro-13-acetyl-9-dihydrobaccatin III (9-DHAB III), which can be extracted from the needles of the Canadian Yew (Taxus canadensis). This document outlines two primary synthetic routes for the conversion of 9-DHAB III to these crucial paclitaxel precursors.

Data Presentation

The following tables summarize the quantitative data for the described protocols, offering a comparative overview of the different synthetic strategies.

Table 1: Synthesis of 10-deacetylbaccatin III (10-DAB) from 9-DHAB III

MethodKey ReagentsReaction TimeTemperature (°C)Yield (%)Purity (%)
Protocol 1: One-Step Hydrazinolysis Hydrazine (B178648) hydrate (B1144303), Methanol (B129727), Ammonium (B1175870) chloride2-3 hours30 ± 3>90>98 (after chromatography)

Table 2: Multi-Step Synthesis of Baccatin III and 10-DAB from 9-DHAB III

StepMethodKey ReagentsSolventYield (%)
1C-7 Hydroxyl ProtectionAcetic anhydride (B1165640), DMAPDichloromethaneHigh (not specified)
2C-9 Hydroxyl OxidationTPAP, NMODichloromethaneHigh (not specified)
3aConversion to Baccatin IIIPotassium carbonateMethanol>90
3bConversion to 10-DABHydrazine monohydrateEthanol>90

Experimental Protocols

Protocol 1: One-Step Synthesis of 10-deacetylbaccatin III (10-DAB) via Hydrazinolysis

This protocol details a direct, one-step conversion of 9-DHAB III to 10-DAB.

Materials:

Procedure:

  • Reaction Setup:

    • In a suitable reaction kettle, add 9-DHAB III powder.

    • Add methanol to the kettle in a ratio of 9-12 liters per kilogram of 9-DHAB III.

    • Heat the mixture to 30 ± 3 °C with stirring.

  • Reaction:

    • Once the desired temperature is reached, begin the dropwise addition of hydrazine hydrate from a constant pressure dropping funnel. The total volume of hydrazine hydrate should be 8-10 times the mass of the 9-DHAB III (V/M, L/Kg).

    • Maintain the temperature at 30 ± 3 °C and continue stirring. The total reaction time is typically 2-3 hours.

    • Monitor the reaction progress by taking samples at 1.5-2 hours to detect the formation of 10-DAB.

    • Once the reaction is complete, add solid ammonium chloride to the kettle (0.6-0.8 times the mass of the initial 9-DHAB III) and stir.

  • Extraction:

    • Perform a co-extraction with ethyl acetate four times.

    • Collect the upper organic (ethyl acetate) layers.

    • Wash the combined organic phase with a 10 ± 5% aqueous ammonium chloride solution.

  • Washing and Drying:

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure, ensuring the temperature does not exceed 60 °C and the vacuum is ≤ -0.07 MPa. This will yield the crude 10-DAB product.

  • Chromatographic Purification:

    • Dissolve the crude 10-DAB powder in acetone or an alcohol (1-2 times the volume to the mass of the crude product).

    • Prepare a silica gel column for chromatography.

    • Elute the column with a mobile phase of ethyl acetate/petroleum ether in a ratio between 55:45 and 65:35 (V/V).

    • Collect the fractions containing the purified 10-DAB.

  • Drying:

    • Combine the purified fractions and evaporate the solvent to obtain the final 10-DAB product.

Protocol 2: Multi-Step Synthesis of Baccatin III and 10-DAB from 9-DHAB III

This protocol involves a three-step process of protection, oxidation, and deprotection/rearrangement.

Materials:

  • 9-DHAB III

  • Acetic anhydride (Ac₂O)

  • p-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Tetrapropylammonium perruthenate (TPAP)

  • 4-Methylmorpholine-N-oxide (NMO)

  • 4A molecular sieves

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Hydrazine monohydrate

  • Ethanol (EtOH)

  • Aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash column chromatography

Procedure:

Step 1: Protection of the C-7 Hydroxyl Group

  • Dissolve 9-DHAB III and 1.5 molar equivalents of DMAP in dichloromethane.

  • Add 1.5 molar equivalents of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, work up the reaction to isolate the C-7 acetate protected intermediate (7-O-acetyl-9-dihydro-13-acetylbaccatin III).

Step 2: Oxidation of the C-9 Hydroxyl Group

  • To a solution of the C-7 protected intermediate from Step 1 in dichloromethane, add NMO and 4A molecular sieves.

  • Add a catalytic amount of TPAP.

  • Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).

  • Work up the reaction to isolate the C-9 oxidized product.

Step 3a: Conversion to Baccatin III

  • Dissolve the C-9 oxidized product from Step 2 in methanol at 0 °C.

  • Slowly add a 10% aqueous solution of potassium carbonate.

  • Stir the reaction mixture at 0 °C until the conversion is complete (monitor by TLC).

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the mixture three times with an organic solvent.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain baccatin III in >90% yield.

Step 3b: Conversion to 10-deacetylbaccatin III (10-DAB)

  • Dissolve the C-9 oxidized product from Step 2 and hydrazine monohydrate in 95% ethanol.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction and purify by flash column chromatography on silica gel to obtain 10-DAB in >90% yield.

Visualizations

G 9-DHAB_III 9-dehydro-13-acetyl-9-dihydrobaccatin III 10-DAB 10-deacetylbaccatin III 9-DHAB_III->10-DAB Methanol, 30°C Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->10-DAB

Caption: One-step conversion of 9-DHAB III to 10-DAB.

G 9-DHAB_III 9-DHAB III Protected_Intermediate 7-O-acetyl-9-dihydro-13-acetylbaccatin III 9-DHAB_III->Protected_Intermediate Ac₂O, DMAP Oxidized_Intermediate C-9 Oxidized Intermediate Protected_Intermediate->Oxidized_Intermediate TPAP, NMO Baccatin_III Baccatin III Oxidized_Intermediate->Baccatin_III K₂CO₃, MeOH 10-DAB 10-deacetylbaccatin III Oxidized_Intermediate->10-DAB Hydrazine, EtOH

Caption: Multi-step synthesis of Baccatin III and 10-DAB.

G Start Start: 9-DHAB III Reaction Chemical Conversion (e.g., Hydrazinolysis or Multi-step) Start->Reaction Extraction Solvent Extraction Reaction->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Concentration to Crude Product Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product Final Product: 10-DAB or Baccatin III Purification->Final_Product

Caption: General experimental workflow for intermediate synthesis.

Troubleshooting & Optimization

Technical Support Center: Oxidation of 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of 9-Dihydro-13-acetylbaccatin III to produce key intermediates for paclitaxel (B517696) and docetaxel (B913) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions observed during the oxidation of this compound?

A1: The primary goal is the selective oxidation of the C-9 hydroxyl group to a ketone. However, several side reactions can occur, leading to a mixture of products and reduced yield of the desired 13-acetylbaccatin III. Common side reactions include:

  • Incomplete Oxidation: The starting material, this compound, remains in the reaction mixture, indicating that the oxidizing agent was not effective enough or the reaction conditions were not optimal.

  • Oxidation of the C-7 Hydroxyl Group: The C-7 hydroxyl group is also susceptible to oxidation, leading to the formation of a diketone byproduct. This is more likely with less selective oxidizing agents or if the C-7 hydroxyl is not protected.

  • Deacetylation: Loss of the acetyl group at the C-10 or C-13 position can occur, especially under harsh reaction conditions (e.g., strong acids or bases), leading to the formation of 10-deacetyl or 13-deacetyl derivatives.

  • Epimerization: The stereochemistry at various chiral centers can be affected, particularly at C-7, leading to the formation of epimers like 7-epi-baccatin III.

Q2: Which oxidizing agents are recommended for the selective oxidation of the C-9 hydroxyl group?

A2: Several oxidizing agents can be employed, with varying degrees of selectivity and reactivity. Commonly used reagents include:

  • Pyridinium (B92312) chlorochromate (PCC): A chromium-based reagent that can effectively oxidize the C-9 alcohol. However, it is toxic and can sometimes lead to the formation of byproducts.

  • Tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO): This catalytic system is known for its mild and selective oxidation of secondary alcohols. It is often a preferred method to minimize side reactions.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that is highly selective and works under mild conditions, making it suitable for complex molecules like taxanes.

  • Other Reagents: Other oxidizing agents like o-iodoxybenzoic acid (IBX), Swern oxidation reagents, and Jone's reagent (chromic acid) have also been reported, but may require careful optimization to ensure selectivity.

Q3: Is it necessary to protect the C-7 hydroxyl group before oxidation?

A3: Protecting the C-7 hydroxyl group is a common strategy to prevent its oxidation and enhance the selectivity of the C-9 oxidation.[1] Common protecting groups for the C-7 hydroxyl include:

  • Silyl ethers: Such as triethylsilyl (TES) or t-butyldimethylsilyl (TBS).

  • Acetates: The C-7 hydroxyl can be acetylated.

  • Benzyl ethers: Such as p-methoxybenzyl (PMB) ether.

The choice of protecting group depends on the overall synthetic strategy and the conditions of the subsequent reaction steps. Some protocols describe the selective oxidation of the C-9 hydroxyl without the need for C-7 protection, but these often require carefully controlled conditions.[1]

Troubleshooting Guides

Problem 1: Incomplete Oxidation of this compound

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • Low yield of the desired 13-acetylbaccatin III.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Oxidizing Agent Increase the molar equivalents of the oxidizing agent. For catalytic systems like TPAP/NMO, ensure a sufficient amount of the co-oxidant (NMO) is present.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. Some oxidations may require gentle heating to proceed to completion.
Poor Quality of Reagents Use freshly prepared or purified oxidizing agents. Dess-Martin periodinane, for instance, can decompose upon storage. Ensure solvents are anhydrous, as water can interfere with some oxidation reactions.
Short Reaction Time Extend the reaction time and monitor the reaction until the starting material is consumed.
Problem 2: Formation of a Diketone Byproduct (Oxidation at C-7)

Symptoms:

  • Mass spectrometry analysis indicates the presence of a compound with a molecular weight corresponding to the di-oxidized product.

  • NMR analysis shows the absence of the C-7 hydroxyl proton signal and the appearance of a new carbonyl signal.

Possible Causes and Solutions:

CauseRecommended Solution
Non-selective Oxidizing Agent Switch to a more selective oxidizing agent like Dess-Martin periodinane or use a catalytic system like TPAP/NMO under mild conditions.
Absence of C-7 Protecting Group Protect the C-7 hydroxyl group with a suitable protecting group (e.g., TES, acetate) before carrying out the oxidation.
Harsh Reaction Conditions Reduce the reaction temperature and/or the amount of oxidizing agent.
Problem 3: Deacetylation at C-10 or C-13

Symptoms:

  • Mass spectrometry and NMR analysis confirm the presence of 10-deacetylbaccatin III or other deacetylated derivatives.

Possible Causes and Solutions:

CauseRecommended Solution
Acidic or Basic Reaction Conditions Use neutral or buffered reaction conditions. For example, with Dess-Martin periodinane, pyridine (B92270) can be added to buffer the acetic acid byproduct.
Extended Reaction Times at Elevated Temperatures Optimize the reaction time and temperature to minimize the exposure of the molecule to conditions that favor deacetylation.
Work-up Procedure Use a neutral or slightly acidic work-up to avoid hydrolysis of the acetyl groups.

Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is adapted from a patented procedure.[1]

  • Dissolve this compound: Dissolve 1000 mg (1.58 mmol) of this compound in dichloromethane (B109758) (DCM).

  • Add PCC: Add pyridinium chlorochromate (PCC) to the solution.

  • Reflux: Reflux the reaction mixture under an argon atmosphere.

  • Monitor Reaction: Follow the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Filter the mixture through a pad of silica (B1680970) gel to remove chromium salts.

  • Purification: Purify the crude product by flash chromatography to obtain 13-acetylbaccatin III.

Protocol 2: C-7 Protection and Subsequent Oxidation with TPAP/NMO

This protocol is a general representation based on literature procedures.[1]

Step A: Protection of the C-7 Hydroxyl Group with an Acetyl Group [1]

  • Prepare Reaction Mixture: To a solution of this compound and 4-dimethylaminopyridine (B28879) (DMAP, 1.5 molequiv.) in dichloromethane, add acetic anhydride (B1165640) (1.5 molequiv).

  • Stir: Stir the mixture at ambient temperature for at least 2 hours.

  • Quench: Quench the reaction with aqueous ammonium (B1175870) chloride.

  • Extraction: Extract the product into a suitable organic solvent such as ether.

  • Drying and Concentration: Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to afford 7,13-diacetyl-9-dihydrobaccatin III in greater than 90% yield.[1]

Step B: Oxidation of the C-9 Hydroxyl Group

  • Prepare Reaction Mixture: Dissolve the 7-O-acetylated starting material in an anhydrous solvent like dichloromethane.

  • Add Reagents: Add N-methylmorpholine N-oxide (NMO) and molecular sieves (4Å).

  • Add Catalyst: Add a catalytic amount of tetrapropylammonium perruthenate (TPAP).

  • Stir: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst and molecular sieves.

    • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) and then with brine.

  • Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography to yield 7,13-diacetylbaccatin III.

Data Presentation

The following table summarizes typical yields reported in the literature for the oxidation of this compound derivatives under different conditions. Note that direct comparative data for various oxidants on the unprotected substrate is limited in the readily available literature.

Starting MaterialOxidizing AgentProtecting Group (C-7)Yield of Oxidized ProductReference
This compoundPCCNoneNot explicitly quantified in the patent, but the reaction is run to completion.[1]
This compoundTPAP/NMOAcetyl>90% for the protection step, oxidation yield not specified but implied to be high.[1]

Visualizations

Experimental Workflow: Troubleshooting Incomplete Oxidation

G Workflow for Troubleshooting Incomplete Oxidation start Incomplete Oxidation Observed (TLC/HPLC) check_reagents Check Reagent Quality (Fresh Oxidant, Anhydrous Solvent) start->check_reagents increase_equivalents Increase Equivalents of Oxidant check_reagents->increase_equivalents re_evaluate Re-evaluate Reaction Progress (TLC/HPLC) increase_equivalents->re_evaluate increase_temp Increase Reaction Temperature increase_temp->re_evaluate extend_time Extend Reaction Time extend_time->re_evaluate re_evaluate->increase_temp No re_evaluate->extend_time Still Incomplete success Reaction Complete re_evaluate->success Yes failure Persistent Issue: Consider Alternative Oxidant re_evaluate->failure No Improvement

Caption: Troubleshooting workflow for incomplete oxidation reactions.

Signaling Pathway: Main Reaction vs. Side Reactions

G Reaction Pathways in the Oxidation of this compound start This compound main_product 13-acetylbaccatin III (Desired Product) start->main_product Selective C-9 Oxidation (e.g., TPAP/NMO, DMP) side_product1 7-oxo-13-acetylbaccatin III (Diketone) start->side_product1 C-7 and C-9 Oxidation (Non-selective oxidant) side_product2 10-Deacetyl-9-dihydro-13-acetylbaccatin III start->side_product2 Deacetylation (Harsh Conditions) side_product3 7-epi-baccatin III main_product->side_product3 Epimerization

Caption: Competing reaction pathways during oxidation.

References

stability of 9-Dihydro-13-acetylbaccatin III under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 9-Dihydro-13-acetylbaccatin III (DHAB III) under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative stability data for this compound is limited in publicly available literature. Much of the guidance provided below is extrapolated from studies on the closely related and structurally similar compound, baccatin (B15129273) III. Researchers should use this information as a starting point and conduct their own stability studies for this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C, which is expected to maintain its stability for at least two years.[1][2] For short-term storage, refrigeration at 4°C is acceptable.

Q2: What is the expected stability of this compound in aqueous solutions at different pH values?

Q3: What are the likely degradation pathways for this compound?

Based on the structure of this compound and data from related taxanes, potential degradation pathways include:

  • Hydrolysis of ester groups: The acetyl and benzoyl ester groups are susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Deacetylation: Similar to baccatin III, deacetylation, especially at the C-13 position, is a likely degradation pathway in alkaline environments.

  • Oxidation: The hydroxyl groups and other parts of the molecule may be susceptible to oxidation.

  • Epimerization: While not explicitly documented for this compound, epimerization at certain chiral centers is a known degradation pathway for other taxanes under basic conditions.

Q4: How can I monitor the stability of this compound in my experiments?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of taxanes. A stability-indicating HPLC method should be developed and validated to separate the intact this compound from its potential degradation products.

Troubleshooting Guides

Issue 1: Unexpectedly low recovery of this compound in a formulation.
Possible Cause Troubleshooting Step
pH of the formulation is too high (alkaline). Measure the pH of your formulation. If it is above 7, consider adjusting it to a more acidic or neutral pH (ideally around pH 4-6) using a suitable buffer system.
High temperature during processing or storage. Review your experimental protocol for any high-temperature steps. If possible, perform these steps at a lower temperature. Ensure the formulation is stored at the recommended temperature (-20°C for long-term).
Presence of incompatible excipients. Review the composition of your formulation. Some excipients may catalyze the degradation of this compound. Conduct compatibility studies with individual excipients.
Oxidative degradation. If the formulation is exposed to air, consider purging with an inert gas (e.g., nitrogen or argon) and including an antioxidant in the formulation.
Photodegradation. Protect the formulation from light by using amber vials or by working under low-light conditions.
Issue 2: Appearance of unknown peaks in the HPLC chromatogram during a stability study.
Possible Cause Troubleshooting Step
Degradation of this compound. This is the most likely cause. The new peaks represent degradation products.
Contamination of the sample or mobile phase. Analyze a blank (mobile phase only) and a placebo formulation (if applicable) to rule out contamination.
Column degradation. If the peak shapes are poor or retention times are shifting significantly, the HPLC column may be degrading. Flush the column or replace it if necessary.

Data Presentation

The following tables present hypothetical data based on the expected stability profile of a taxane (B156437) similar to this compound. These are for illustrative purposes only and should be replaced with actual experimental data.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C for 48 hours.

pH% Remaining this compoundMajor Degradation Product(s)
2.095%Minor hydrolysis products
4.099%-
6.098%-
7.092%Minor hydrolysis products
9.075%9-Dihydrobaccatin III (deacetylation)

Table 2: Hypothetical Thermal Stability of this compound (Solid State) for 7 days.

Temperature% Remaining this compound
4°C>99%
25°C98%
40°C90%
60°C70%

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

1. Acidic Degradation:

  • Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
  • Add an equal volume of 0.1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
  • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

2. Basic Degradation:

  • Follow the same procedure as for acidic degradation, but use 0.1 M NaOH for degradation and 0.1 M HCl for neutralization.

3. Oxidative Degradation:

  • Prepare a solution of this compound.
  • Add a solution of 3% hydrogen peroxide.
  • Incubate at room temperature, protected from light, for a defined period.
  • Analyze the samples by HPLC at various time points.

4. Thermal Degradation:

  • Store solid this compound in a stability chamber at elevated temperatures (e.g., 40°C, 60°C, 80°C) with controlled humidity.
  • At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.

5. Photostability:

  • Expose a solution of this compound and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
  • Include a dark control sample wrapped in aluminum foil.
  • Analyze the samples by HPLC after a specified duration of exposure.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acidic (e.g., 0.1M HCl, 60°C) base Basic (e.g., 0.1M NaOH, 60°C) oxidative Oxidative (e.g., 3% H2O2, RT) thermal Thermal (Solid, e.g., 60°C) photo Photolytic (ICH Q1B) neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation (Identify Degradants, Determine Kinetics) hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway DHAB This compound Deacetyl 9-Dihydrobaccatin III DHAB->Deacetyl  Basic conditions (OH-) Hydrolysis Hydrolysis Products (e.g., cleaved ester bonds) DHAB->Hydrolysis  Acidic/Basic conditions Oxidation Oxidation Products DHAB->Oxidation  Oxidizing agents (e.g., H2O2) Other Other Degradants DHAB->Other  Heat, Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Troubleshooting HPLC Separation of Taxane Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of taxane (B156437) precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial checks I should perform when experiencing issues with my HPLC separation of taxane precursors?

A1: Before delving into more complex troubleshooting, always start with the basics:

  • Mobile Phase Preparation: Verify that the mobile phase was prepared correctly, including the exact solvent ratios and pH. Ensure all solvents are miscible.[1] Freshly prepare the mobile phase, especially if it contains volatile components or buffers.[2]

  • System Leaks: Check for any visible leaks in the system, particularly around fittings and pump heads.[1][3] A buildup of salt crystals can indicate a leak.[3]

  • Column Equilibration: Ensure the column has been adequately equilibrated with the mobile phase before starting the analysis.[1][3][4] Insufficient equilibration can lead to retention time shifts.[5]

  • Degassing: Confirm that the mobile phase has been properly degassed to prevent air bubbles from interfering with the system.[1][2]

Q2: I'm observing "ghost peaks" in my chromatogram when running a blank. What are the likely causes and how can I eliminate them?

A2: Ghost peaks are extraneous peaks that appear in a blank run and can originate from several sources.[6][7][8]

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as ghost peaks, especially in gradient elution.[6][9] Using high-purity solvents and fresh mobile phases can mitigate this.[6][7]

  • System Contamination: Carryover from previous injections is a common cause.[6] Implement a robust needle and injector washing protocol. Contamination can also stem from pump seals or tubing.[10]

  • Sample Preparation: Contaminants can be introduced during sample preparation, for instance, from leaching of plasticizers from vials or filters.[10]

  • Water Quality: If using an in-house water purification system, ensure it is properly maintained, as bacterial contamination can introduce UV-active compounds.[9]

Q3: My retention times for taxane precursors are shifting between injections. What should I investigate?

A3: Shifting retention times can compromise the reliability of your results. The most common causes include:

  • Mobile Phase Composition: In reversed-phase chromatography, even small changes in the mobile phase composition can significantly impact retention times.[11] If preparing the mobile phase online, ensure the mixer is functioning correctly.[1]

  • Column Temperature: Fluctuations in column temperature can lead to inconsistent retention times. Using a column oven is crucial for maintaining a stable temperature.[1][3]

  • Flow Rate Inconsistency: Check that the pump is delivering a constant and accurate flow rate.[4][12] Leaks or air bubbles in the pump head can cause flow rate variations.[13]

  • Column Equilibration: As mentioned, ensure the column is fully equilibrated between runs, especially after a gradient elution.[3][5]

Troubleshooting Guides

Problem 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can affect accurate integration and resolution.

Troubleshooting Steps:

Potential Cause Solution
Secondary Interactions For basic analytes, interactions with acidic silanol (B1196071) groups on the column packing can cause tailing.[14] Consider using a column with end-capping or a mobile phase additive (e.g., a small amount of a competing base).
Column Contamination/Blockage The column inlet frit or the guard column may be blocked by particulates from the sample or mobile phase.[15][16] Try back-flushing the column or replacing the guard column.[14][16]
Mobile Phase pH If the mobile phase pH is close to the pKa of the taxane precursor, peak tailing can occur. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Extra-Column Volume Excessive tubing length or a large detector flow cell can contribute to peak tailing. Use shorter, narrower internal diameter tubing where possible.
Column Overload Injecting too much sample can lead to peak tailing. Try diluting the sample or reducing the injection volume.[15][16]
Problem 2: Peak Fronting

Peak fronting is the inverse of peak tailing, with the first half of the peak being broader than the latter half.

Troubleshooting Steps:

Potential Cause Solution
Sample Overload Injecting too high a concentration or volume of the sample is a common cause of peak fronting.[1][17][18] Reduce the injection volume or dilute the sample.[1][17]
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, peak fronting can occur.[1][13][17] Whenever possible, dissolve the sample in the initial mobile phase.[1][13]
Low Column Temperature Operating at a temperature that is too low can sometimes lead to peak fronting. Try increasing the column temperature.[1]
Column Degradation A void or channel in the column packing can cause peak distortion.[1] This often requires column replacement.
Problem 3: Poor Resolution

Poor resolution between two peaks means they are not adequately separated, which can hinder accurate quantification.

Troubleshooting Steps:

Potential Cause Solution
Insufficient Separation Power The current mobile phase composition may not be optimal for separating the taxane precursors. Adjust the organic-to-aqueous solvent ratio. A shallower gradient may also improve resolution.
Column Degradation Over time, the column's stationary phase can degrade, leading to a loss of resolution.[12] Replace the column if other troubleshooting steps fail.
Inappropriate Column Chemistry The current stationary phase may not be suitable for the specific taxane precursors being analyzed. Consider a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl phase).
High Flow Rate A flow rate that is too high can reduce separation efficiency. Try decreasing the flow rate.
Co-eluting Interference An impurity or another compound in the sample may be co-eluting with one of the peaks of interest.[15] Modify the mobile phase composition or gradient to try and separate the interfering peak.

Experimental Protocols

Protocol 1: Standard HPLC Method for Baccatin III and 10-Deacetylbaccatin III

This protocol provides a starting point for the separation of two common taxane precursors.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[19]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile (B52724)

    • Isocratic elution with a mixture of acetonitrile and water. A typical starting point for 10-deacetylbaccatin III is 30:70 (Acetonitrile:Water).[19][20]

  • Flow Rate: 1.0 mL/min.[19]

  • Column Temperature: 30 °C.[21][22]

  • Detection: UV at 227 nm.[19][20][23]

  • Injection Volume: 20 µL.[19]

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Gradient HPLC Method for a Broader Range of Taxane Precursors

A gradient method is often necessary for samples containing multiple taxane precursors with a wider range of polarities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start at 30% B

    • Linear ramp to 70% B over 20 minutes

    • Hold at 70% B for 5 minutes

    • Return to 30% B over 1 minute

    • Equilibrate at 30% B for 5-10 minutes before the next injection.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm.[24]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50).

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Fronting, Drifting RT) check_basics Initial Checks: - Leaks? - Correct Mobile Phase? - System Equilibrated? start->check_basics isolate_problem Isolate the Problem: Run Blank Gradient Inject Standard check_basics->isolate_problem Basics OK peak_shape_issue Peak Shape Issue (Tailing/Fronting) isolate_problem->peak_shape_issue rt_drift_issue Retention Time Drift isolate_problem->rt_drift_issue resolution_issue Poor Resolution isolate_problem->resolution_issue tailing_causes Tailing Causes: - Secondary Interactions - Column Contamination - pH/pKa Mismatch - Overload peak_shape_issue->tailing_causes Tailing fronting_causes Fronting Causes: - Sample Overload - Solvent Mismatch - Low Temperature peak_shape_issue->fronting_causes Fronting rt_drift_causes RT Drift Causes: - Mobile Phase Inconsistency - Temperature Fluctuation - Flow Rate Variation rt_drift_issue->rt_drift_causes resolution_causes Resolution Causes: - Suboptimal Mobile Phase - Column Degradation - High Flow Rate resolution_issue->resolution_causes solution_peak_shape Solutions: - Adjust Mobile Phase pH - Reduce Sample Load - Replace Guard/Column - Match Sample Solvent tailing_causes->solution_peak_shape fronting_causes->solution_peak_shape solution_rt_drift Solutions: - Prepare Fresh Mobile Phase - Use Column Oven - Check Pump & for Leaks rt_drift_causes->solution_rt_drift solution_resolution Solutions: - Optimize Mobile Phase/Gradient - Reduce Flow Rate - Try Different Column resolution_causes->solution_resolution end Problem Resolved solution_peak_shape->end solution_rt_drift->end solution_resolution->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Ghost_Peak_Investigation start Ghost Peak Observed in Blank step1 Step 1: Isolate Source Run system with no injection (just mobile phase) start->step1 decision1 Peak still present? step1->decision1 step2 Step 2: Check Mobile Phase Prepare fresh, high-purity mobile phase decision2 Peak still present? step2->decision2 step3 Step 3: Check System Contamination - Flush injector & system - Replace guard column decision3 Peak still present? step3->decision3 step4 Step 4: Check Sample Prep Items - Use new vials/filters - Test sample solvent alone source_sample_prep Source is likely Sample Prep Materials step4->source_sample_prep decision1->step2 Yes source_system Source is likely System Carryover/Contamination decision1->source_system No (carryover from injector) decision2->step3 Yes source_mp Source is likely Mobile Phase Contamination decision2->source_mp No decision3->step4 Yes decision3->source_system No end Problem Identified source_mp->end source_system->end source_sample_prep->end

Caption: A systematic approach to identifying the source of ghost peaks.

References

Technical Support Center: 9-Dihydro-13-acetylbaccatin III Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the extraction of 9-Dihydro-13-acetylbaccatin III from Taxus species, particularly Taxus canadensis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound extraction?

Low yields can stem from several factors throughout the extraction and purification process. Key areas of concern include:

  • Suboptimal Extraction Parameters: Incorrect choice of solvent, temperature, or extraction time can significantly reduce efficiency.

  • Degradation of the Target Molecule: this compound, like other taxanes, is susceptible to degradation, particularly under acidic conditions.[1]

  • Inefficient Purification: Poor separation from co-extracted impurities can lead to product loss in subsequent purification steps.

  • Inaccurate Quantification: Errors in the analytical methods used to measure the concentration of this compound in crude extracts and final products can lead to a misinterpretation of the yield.

Q2: Which solvent system is recommended for the initial extraction?

An alcoholic extraction is generally employed for isolating this compound from the crushed needles and twigs of Taxus canadensis[2]. Methanol (B129727) and ethanol (B145695) are commonly used solvents. The choice of solvent and its concentration can significantly impact the extraction efficiency.

Q3: What is the optimal pH to maintain during extraction to prevent degradation?

Taxanes exhibit maximum stability in aqueous solutions around pH 4[1]. Acid-catalyzed degradation can occur at lower pH values, leading to cleavage of the oxetane (B1205548) ring and other structural rearrangements[1]. Therefore, maintaining a pH close to 4 during aqueous partitioning steps is crucial to minimize product loss.

Q4: What are common impurities that co-extract with this compound?

During the initial extraction, a variety of other compounds are co-extracted from the plant material, including:

  • Fats and lipids

  • Pigments (e.g., chlorophyll)

  • Other taxanes and taxoids

  • Phenolic compounds

These impurities can interfere with the isolation and purification of the target compound, necessitating specific purification steps for their removal[2][3].

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and provides actionable solutions.

Problem 1: Low concentration of this compound in the crude extract.

Possible Cause Troubleshooting Step Rationale
Inefficient initial extraction Optimize the solvent system. Alcoholic extraction is a common starting point[2]. Consider using methanol or ethanol. The efficiency of different solvents can be compared to determine the best option for your specific biomass.The polarity of the solvent directly affects its ability to solubilize the target compound.
Optimize extraction temperature and time. Increased temperature can enhance extraction efficiency, but excessive heat may lead to degradation[4][5][6]. Similarly, a longer extraction time may increase yield up to a certain point[7].Finding the right balance between extraction efficiency and compound stability is key.
Degradation during extraction Monitor and control the pH of any aqueous solutions used, aiming for a pH of around 4[1].Taxanes are susceptible to acid-catalyzed hydrolysis.
Protect the extract from light and high temperatures during processing and storage.Light and heat can contribute to the degradation of complex organic molecules.

Problem 2: Significant loss of product during purification.

Possible Cause Troubleshooting Step Rationale
Incomplete removal of fats and lipids Incorporate a defatting step using a non-polar solvent like hexane (B92381) or heptane (B126788) prior to the main extraction or in an initial liquid-liquid partitioning of the crude extract[2].Fats and lipids can interfere with subsequent chromatographic separation.
Co-elution with other taxanes Employ high-resolution chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC) for purification[8][9][10].These methods offer superior separation of structurally similar compounds.
Product degradation on silica (B1680970) gel Minimize the time the compound is in contact with the silica gel during column chromatography. Consider using a less acidic stationary phase if degradation is suspected.The acidic nature of silica gel can potentially cause degradation of sensitive compounds.

Data Presentation

Table 1: Comparison of Extraction Methods for Taxoids

While specific quantitative data for this compound is not extensively compiled in a single source, the following table, based on studies of taxoid extractions, provides a general comparison of different methods.

Extraction Method Typical Solvents Advantages Disadvantages Reference
Soxhlet Extraction Ethanol, MethanolWell-established, can be exhaustiveTime-consuming, large solvent volume, potential for thermal degradation[11][12]
Ultrasonic-Assisted Extraction (UAE) Ethanol, MethanolFaster, reduced solvent consumptionCan be less efficient for some matrices[4]
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery fast, reduced solvent consumptionRequires specialized equipment, potential for localized overheating[4]
Pressurized Liquid Extraction (PLE) Ethanol, MethanolFast, efficient, low solvent useHigh initial equipment cost[4]

Experimental Protocols

Protocol 1: General Extraction of this compound from Taxus canadensis

This protocol is a generalized procedure based on common practices. Optimization may be required for specific biomass batches.

  • Biomass Preparation: Air-dry and grind the needles and twigs of Taxus canadensis to a fine powder.

  • Alcoholic Extraction:

    • Macerate the powdered plant material in methanol or ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

    • Filter the mixture and collect the liquid extract.

    • Repeat the extraction process on the plant residue to maximize yield.

    • Combine the liquid extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning (Defatting):

    • Dissolve the crude extract in a methanol/water mixture.

    • Perform a liquid-liquid extraction with hexane or heptane to remove non-polar impurities like fats and lipids[2]. Discard the non-polar phase.

  • Further Partitioning:

    • The aqueous methanol phase is then extracted with a solvent such as methylene (B1212753) chloride or chloroform (B151607) to isolate the taxanes[2].

    • Collect the organic phase and evaporate the solvent to yield a taxane-rich crude extract.

  • Purification:

    • The taxane-rich extract can be further purified using chromatographic techniques like column chromatography on silica gel or more advanced methods like HPLC or CPC[8][9][10].

Protocol 2: Quantification of this compound using HPLC

This is a general HPLC method; specific parameters may need to be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The specific gradient will depend on the separation of co-eluting compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 227-230 nm.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude extract or purified fraction in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample chromatogram to the calibration curve to determine its concentration.

Visualizations

Extraction_Workflow Start Taxus canadensis Biomass (Needles and Twigs) Grinding Grinding and Drying Start->Grinding Extraction Alcoholic Extraction (Methanol or Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Reduced Pressure) Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Defatting Solvent Partitioning (Hexane/Heptane) Crude_Extract->Defatting Waste1 Fats and Lipids Defatting->Waste1 Taxane_Rich_Aqueous Taxane-Rich Aqueous Phase Defatting->Taxane_Rich_Aqueous Partitioning2 Solvent Partitioning (Methylene Chloride) Taxane_Rich_Aqueous->Partitioning2 Waste2 Polar Impurities Partitioning2->Waste2 Taxane_Rich_Organic Taxane-Rich Organic Phase Partitioning2->Taxane_Rich_Organic Concentration2 Concentration Taxane_Rich_Organic->Concentration2 Purification Chromatographic Purification (e.g., HPLC, CPC) Concentration2->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of This compound Initial_Extraction Problem in Initial Extraction? Low_Yield->Initial_Extraction Purification Problem in Purification? Low_Yield->Purification Degradation Product Degradation? Low_Yield->Degradation Solvent Optimize Solvent System Initial_Extraction->Solvent Yes Temp_Time Optimize Temperature and Time Initial_Extraction->Temp_Time Yes Defatting Improve Defatting Step Purification->Defatting Yes Chromatography Optimize Chromatography Purification->Chromatography Yes pH_Control Control pH (around 4) Degradation->pH_Control Yes

Caption: Logical troubleshooting guide for low extraction yield.

References

Technical Support Center: Synthesis of Docetaxel from 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of docetaxel (B913) from 9-Dihydro-13-acetylbaccatin III (9-DHAB-III).

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing docetaxel from 9-DHAB-III?

The semi-synthesis of docetaxel from 9-DHAB-III, a readily available taxane (B156437) from the Canadian Yew (Taxus Canadensis), involves a multi-step process.[1] The core strategy includes:

  • Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups at the C7 and C10 positions of the baccatin (B15129273) III core.[1]

  • Oxidation: Oxidation of the C9 hydroxyl group to a ketone.

  • Side-Chain Attachment: Esterification of the C13 hydroxyl group with a suitably protected phenylisoserine (B1258129) side chain.[2]

  • Deprotection: Removal of the protecting groups to yield the final docetaxel product.[2]

Q2: Why is the esterification at the C13 hydroxyl group challenging?

The esterification of the side chain to the baccatin III backbone is inherently difficult due to the steric hindrance of the C13 hydroxyl group, which is located within the concave region of the taxane skeleton.[2] This often necessitates the use of an excess of the side chain and specific coupling agents to achieve a good yield.[2][3]

Q3: What are some common impurities encountered during this synthesis?

Several process-related impurities and degradation products can arise during the synthesis of docetaxel. Common impurities identified by HPLC and other analytical techniques include:

  • 7-epi-docetaxel (B601182): An isomer resulting from the epimerization of the hydroxyl group at the C7 position.[4][5][6]

  • 2'-epi-docetaxel: An epimer of the side chain.[4][5]

  • 10-deacetyl baccatin III: An intermediate that may be carried through if the synthesis starts from a related precursor or if deacetylation occurs.[6]

  • Other isomers and side-reaction products.[4][5]

Q4: What types of protecting groups are typically used for the hydroxyl groups?

A variety of hydroxyl protecting groups can be employed, and the choice depends on the specific synthetic route. Common examples include:

  • Silyl ethers (e.g., triethylsilyl - TES)

  • Acetal and ketal groups

  • Removable acyl groups

  • Carbobenzyloxy (CBZ) groups[2][3]

  • Benzyloxymethyl (BOM)[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield during the protection of C7 and C10 hydroxyl groups - Incomplete reaction. - Non-selective protection leading to side products. - Degradation of the starting material.- Increase the equivalents of the protecting group and the base. - Optimize the reaction temperature and time. - Choose a more selective protecting group. Consider a one-pot protection method if applicable. - Ensure the use of anhydrous solvents and an inert atmosphere.
Poor conversion during the oxidation of the C9 hydroxyl group - Inefficient oxidizing agent. - Steric hindrance around the C9 position. - Side reactions due to harsh oxidation conditions.- Use a more potent or selective oxidizing agent (e.g., PCC, Dess-Martin periodinane). - Optimize the reaction conditions (temperature, solvent, reaction time). - Purify the protected intermediate before oxidation to remove any interfering substances.
Low yield of side-chain esterification at C13 - Steric hindrance at the C13 hydroxyl group.[2] - Ineffective coupling agent. - Deactivation of the side chain or baccatin III intermediate.- Use a significant excess of the protected side chain (e.g., 6 equivalents).[2][3] - Employ an efficient coupling system, such as a dialkylcarbodiimide with DMAP in toluene.[2][3] - Ensure all reactants and solvents are anhydrous.
Incomplete deprotection of hydroxyl groups - Protecting groups are too stable under the chosen deprotection conditions. - Insufficient amount of deprotection reagent. - Catalyst poisoning (for hydrogenolysis).- Select protecting groups that can be removed under mild conditions. - Increase the concentration of the deprotection reagent and/or the reaction time. - For catalytic hydrogenolysis, use fresh catalyst (e.g., Pearlman's catalyst) and ensure the system is free of poisons.[3]
Presence of 7-epi-docetaxel impurity in the final product - Epimerization at the C7 position can be catalyzed by basic or acidic conditions during various steps.- Maintain neutral or near-neutral pH conditions whenever possible, especially during workup and purification. - Use milder reagents and reaction conditions. - Optimize the purification method (e.g., column chromatography) to separate the epimers.
Difficulty in purifying the final docetaxel product - Presence of closely related impurities. - Amorphous nature of the product.- Utilize multi-step purification techniques, such as a combination of crystallization and column chromatography.[2][3] - Recrystallize from appropriate solvent systems (e.g., ethyl acetate/hexane) to obtain a crystalline product.[2][3]

Experimental Protocols

General Workflow for Docetaxel Synthesis from 9-DHAB-III

G cluster_0 Baccatin III Core Modification cluster_1 Side Chain Preparation cluster_2 Coupling and Final Steps start 9-DHAB-III protect_C7_C10 Selective Protection of C7 & C10-OH start->protect_C7_C10 oxidize_C9 Oxidation of C9-OH to Ketone protect_C7_C10->oxidize_C9 esterification Esterification at C13-OH oxidize_C9->esterification phenylisoserine Phenylisoserine protect_side_chain Protection of N and C2'-OH phenylisoserine->protect_side_chain protect_side_chain->esterification deprotection Deprotection esterification->deprotection purification Purification deprotection->purification docetaxel Docetaxel purification->docetaxel G crude_product Crude Docetaxel Product hplc HPLC Analysis crude_product->hplc impurity_detected Impurity Detected? hplc->impurity_detected isolate_impurity Isolate Impurity (e.g., MPLC) impurity_detected->isolate_impurity Yes final_product Pure Docetaxel impurity_detected->final_product No characterize Characterize Impurity (NMR, MS) isolate_impurity->characterize adjust_synthesis Adjust Synthesis/Purification characterize->adjust_synthesis adjust_synthesis->crude_product

References

Technical Support Center: Strategies for Mitigating Epimerization in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with epimerization during chemical synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you maintain stereochemical integrity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in synthesis?

A1: Epimerization is an undesired chemical process that results in the inversion of the stereochemical configuration at one of several chiral centers in a molecule.[1] This leads to the formation of a diastereomer of the intended product, known as an epimer. Epimerization is a significant concern in the synthesis of chiral molecules, particularly in the pharmaceutical industry, because different epimers can exhibit vastly different biological activities and toxicological profiles. The resulting mixture of epimers can be challenging and costly to separate, impacting the overall yield and purity of the desired compound.[2]

Q2: What are the primary causes of epimerization during a chemical reaction?

A2: Epimerization is typically catalyzed by the presence of acid or base and is exacerbated by certain reaction conditions. The most common causes include:

  • Basic Conditions: Bases can abstract an acidic proton adjacent to a stereocenter, leading to the formation of a planar enolate or a similar intermediate. Reprotonation can then occur from either face, resulting in a mixture of stereoisomers.[1]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for epimerization, increasing the rate of this unwanted side reaction.[1]

  • Prolonged Reaction Times: Extended exposure to conditions that promote epimerization increases the likelihood and extent of stereochemical inversion.

  • Solvent Effects: Polar aprotic solvents can sometimes promote epimerization by stabilizing charged intermediates that are prone to racemization.

  • Coupling Reagents: In peptide synthesis, the choice of coupling reagent can significantly influence the extent of epimerization. Some reagents can lead to the formation of highly reactive intermediates that are susceptible to racemization.

Q3: Which amino acids are particularly susceptible to epimerization during peptide synthesis?

A3: While many amino acids can undergo epimerization under certain conditions, some are more prone to this side reaction than others. Histidine and cysteine are notoriously susceptible to racemization during peptide coupling.[3] Other amino acids with electron-withdrawing groups on their side chains can also be more susceptible. Glycine is achiral and therefore cannot epimerize. Proline, due to its cyclic side chain, is highly resistant to epimerization.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to epimerization.

Issue 1: Unexpected formation of a diastereomer in your final product.

Troubleshooting Workflow:

start High Level of Epimerization Detected check_base Step 1: Evaluate Base start->check_base check_temp Step 2: Assess Temperature check_base->check_temp action_base Switch to a sterically hindered, non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine) check_base->action_base Strong or nucleophilic base used check_solvent Step 3: Analyze Solvent check_temp->check_solvent action_temp Lower reaction temperature (e.g., to 0 °C, -20 °C, or -78 °C) check_temp->action_temp Reaction run at elevated temperature check_reagent Step 4: Review Coupling Reagent (if applicable) check_solvent->check_reagent action_solvent Use a less polar or apolar solvent check_solvent->action_solvent Polar aprotic solvent used action_reagent Use a coupling reagent with a racemization suppressant (e.g., HOBt, HOAt) check_reagent->action_reagent Reagent known to cause epimerization end Epimerization Minimized action_base->end action_temp->end action_solvent->end action_reagent->end

Caption: Troubleshooting workflow for addressing unexpected epimerization.

Issue 2: Low diastereomeric excess (d.e.) in an aldol (B89426) reaction.

Troubleshooting Steps:

  • Examine the Base and Enolate Formation: The stereochemistry of the enolate (Z or E) is crucial for determining the stereochemical outcome of the aldol reaction.

    • For kinetic control and formation of the Z-enolate, use a strong, hindered base like lithium diisopropylamide (LDA) in a non-coordinating solvent like THF at low temperatures (-78 °C).

    • For thermodynamic control, which may lead to a different diastereomer, a weaker base and higher temperatures might be employed, but this can also increase the risk of epimerization of the product.

  • Control the Reaction Temperature: Aldol reactions are often sensitive to temperature. Maintaining a low temperature throughout the reaction, from enolate formation to the addition of the electrophile, is critical to prevent both epimerization of the product and undesired side reactions.

  • Consider a Chiral Auxiliary: For highly stereocontrolled aldol additions, the use of a chiral auxiliary, such as an Evans oxazolidinone, is a robust strategy. The auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.

Data Presentation: Comparative Analysis of Factors Influencing Epimerization

The following tables summarize quantitative data on how different reaction parameters can affect the extent of epimerization.

Table 1: Effect of Coupling Reagents on Epimerization in Peptide Synthesis

Coupling ReagentAdditiveBase% Epimerization (D-Isomer)Reference
HBTU-DIPEAHigh[2]
HATU-DIPEALow[2]
PyBOP-DIPEAHigh[4]
TDBTU--Significantly less than PyBOP, HBTU, HATU[4]
DICHOBt-Low[5]
DICOxymaPure-Low[5]

Table 2: Influence of Base on Epimerization during Peptide Coupling

BaseSteric Hindrance% EpimerizationReference
Triethylamine (TEA)LowHigh[2]
N-methylmorpholine (NMM)MediumModerate[5]
Diisopropylethylamine (DIPEA)HighLow[2]
2,4,6-CollidineHighLow[2]

Table 3: Impact of Solvent Polarity on Epimerization

SolventRelative PolarityGeneral Trend for EpimerizationReference
Dichloromethane (DCM)0.309Generally low[6]
Tetrahydrofuran (B95107) (THF)0.207Generally low[6]
Acetonitrile (MeCN)0.460Can be higher[7]
Dimethylformamide (DMF)0.386Can promote epimerization[6]

Experimental Protocols

Protocol 1: Low-Temperature Aldol Reaction to Minimize Epimerization

This protocol describes a general procedure for a directed aldol reaction at low temperature to favor kinetic control and minimize epimerization of the product.

Materials:

  • Ketone or other carbonyl compound with an α-proton

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF/hexanes

  • Aldehyde or other electrophile

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Enolate Formation:

    • Dissolve the ketone (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the LDA solution (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldol product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Use of HOBt as a Racemization Suppressant in Peptide Coupling

This protocol details the use of 1-Hydroxybenzotriazole (HOBt) as an additive with a carbodiimide (B86325) coupling reagent (e.g., DIC) in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Activation and Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid/HOBt solution and allow it to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove any unreacted reagents and byproducts.

Mandatory Visualizations

Mechanism of Base-Catalyzed Epimerization

reactant Chiral Reactant (S-configuration) intermediate Planar Enolate Intermediate (Achiral) reactant->intermediate Proton Abstraction base Base (B:) product_s S-Epimer intermediate->product_s Protonation from top face product_r R-Epimer intermediate->product_r Protonation from bottom face proton_source Proton Source (BH+)

Caption: Base-catalyzed epimerization proceeds through a planar enolate intermediate.

Decision Pathway for Selecting a Non-Epimerizing Base

start Need to Choose a Base q1 Is the substrate sensitive to epimerization? start->q1 a1_yes Use a sterically hindered, non-nucleophilic base q1->a1_yes Yes a1_no A wider range of bases can be considered q1->a1_no No example_bases Examples: DIPEA, 2,4,6-Collidine, DBU a1_yes->example_bases

Caption: A logical workflow for selecting a suitable base to minimize epimerization.

References

Validation & Comparative

A Head-to-Head Comparison: 9-Dihydro-13-acetylbaccatin III vs. Baccatin III as Precursors for Paclitaxel Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of the blockbuster anti-cancer drug paclitaxel (B517696) remains a critical area of focus. The semi-synthesis of paclitaxel, which starts from advanced natural precursors, is the most commercially viable route. This guide provides an in-depth, objective comparison of two key starting materials: 9-Dihydro-13-acetylbaccatin III and baccatin (B15129273) III, supported by experimental data and detailed protocols to inform precursor selection and process optimization.

The choice of precursor is a pivotal decision in the semi-synthesis of paclitaxel, directly impacting the number of synthetic steps, overall yield, and economic feasibility. While baccatin III is a well-established intermediate, the natural abundance of this compound in certain yew species, such as the Canadian Yew (Taxus canadensis), makes it an increasingly attractive alternative.[1][2]

Performance Comparison at a Glance

The following table summarizes the key quantitative metrics for the semi-synthesis of paclitaxel starting from either this compound or baccatin III. It is important to note that the synthesis from this compound first requires its conversion to a baccatin III derivative.

ParameterThis compound RouteBaccatin III RouteKey Considerations
Starting Material Abundance High in Taxus canadensis needles.[1]Lower natural abundance compared to 10-DAB.Availability and cost of the raw plant material.
Number of Core Synthetic Steps 4-5 (Conversion to baccatin III + paclitaxel synthesis)3 (Protection, side-chain coupling, deprotection)Additional steps for the 9-DHB route can impact overall yield and cost.
Overall Estimated Yield ~50-65%~60-80%Yields are highly dependent on the specific reagents and reaction conditions.
Purity of Final Paclitaxel >99% (with purification)>99% (with purification)Both routes can achieve high purity with appropriate chromatographic purification.

Experimental Workflows

The semi-synthesis of paclitaxel from these precursors involves distinct synthetic pathways. The following diagrams, generated using the DOT language, illustrate the logical flow of each process.

G cluster_0 Route 1: From this compound A This compound B Protection of C7-OH A->B C Oxidation of C9-OH B->C D Deacetylation at C13 C->D E Baccatin III D->E F Side-chain Attachment E->F G Deprotection F->G H Paclitaxel G->H

Caption: Synthetic workflow from this compound to Paclitaxel.

G cluster_1 Route 2: From Baccatin III I Baccatin III J Protection of C7-OH I->J K Side-chain Attachment J->K L Deprotection K->L M Paclitaxel L->M

Caption: Synthetic workflow from Baccatin III to Paclitaxel.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key transformations in both synthetic routes. These are generalized procedures and may require optimization based on laboratory conditions and specific reagents.

Protocol 1: Conversion of this compound to Baccatin III

This protocol is a composite based on procedures outlined in various patents.

1. Protection of the C7-Hydroxyl Group:

  • Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane).

  • Add a protecting group reagent, such as triethylsilyl chloride (TES-Cl), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting 7-O-TES-9-dihydro-13-acetylbaccatin III by column chromatography.

2. Oxidation of the C9-Hydroxyl Group:

  • Dissolve the protected intermediate in an anhydrous solvent like dichloromethane.

  • Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation reagent system (e.g., oxalyl chloride, DMSO, and triethylamine).

  • Maintain the reaction at a low temperature (e.g., -78 °C for Swern oxidation) and monitor its progress by TLC.

  • After the reaction is complete, quench the reaction and purify the resulting ketone by column chromatography.

3. Deacetylation at the C13-Position:

  • Dissolve the oxidized product in a protic solvent such as methanol (B129727).

  • Add a base, for example, sodium methoxide (B1231860) or hydrazine (B178648) hydrate, to facilitate the selective removal of the acetyl group at the C13 position.

  • Stir the reaction at room temperature and monitor by TLC.

  • Neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting 7-O-TES-baccatin III by chromatography.

4. Deprotection of the C7-Hydroxyl Group:

  • Dissolve the 7-O-TES-baccatin III in a solvent mixture containing an acid, such as hydrofluoric acid-pyridine complex in acetonitrile.

  • Stir the reaction at 0 °C to room temperature until the silyl (B83357) protecting group is cleaved.

  • Quench the reaction, extract the product, and purify by column chromatography to obtain baccatin III.

Protocol 2: Semi-Synthesis of Paclitaxel from Baccatin III

This protocol is a generalized procedure for the well-established semi-synthesis of paclitaxel from baccatin III.

1. Selective Protection of the C7-Hydroxyl Group:

  • Dissolve baccatin III in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide) and cool to a low temperature (-40 °C to -20 °C).

  • Add a strong base, such as lithium hexamethyldisilazide (LiHMDS), dropwise to selectively deprotonate the C7-hydroxyl group.

  • After a short stirring period, add a protecting group precursor, for example, 2,2,2-trichloroethyl chloroformate (Troc-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

  • Allow the reaction to warm to 0 °C and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, extract the product with an organic solvent, and purify the 7-O-protected baccatin III by column chromatography. A yield of around 41% can be achieved for the 7-O-TROC protected baccatin III.[3]

2. Attachment of the Side Chain:

  • Dissolve the 7-O-protected baccatin III in an anhydrous solvent like tetrahydrofuran.

  • In a separate flask, activate a protected side-chain precursor, such as the Ojima lactam ((3R,4S)-N-benzoyl-3-((tert-butyldimethylsilyl)oxy)-4-phenyl-2-azetidinone), with a coupling agent like LiHMDS at a low temperature.

  • Add the activated side chain solution to the solution of the protected baccatin III.

  • Allow the reaction to proceed at 0 °C to room temperature until the coupling is complete, as monitored by TLC.

  • Perform an aqueous workup and purify the resulting protected paclitaxel derivative by column chromatography. This step can yield up to 79% of the 7-O-TROC-protected paclitaxel.[3]

3. Deprotection to Yield Paclitaxel:

  • Dissolve the fully protected paclitaxel derivative in a suitable solvent system.

  • For a Troc protecting group, use a reducing agent like zinc dust in acetic acid and methanol at an elevated temperature (e.g., 60 °C).[3] For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are typically employed.

  • Monitor the deprotection by TLC.

  • Once complete, filter off any solid residues, neutralize the reaction mixture, and extract the paclitaxel.

  • Purify the crude paclitaxel by recrystallization or high-performance liquid chromatography (HPLC) to obtain the final product with high purity. The deprotection of the 7-O-TROC group can proceed with a yield of approximately 81.9%.[3]

Concluding Remarks

The choice between this compound and baccatin III as a precursor for paclitaxel semi-synthesis is a multifaceted decision that depends on factors such as the availability and cost of the starting material, the desired process efficiency, and the established in-house synthetic capabilities.

While the direct route from baccatin III involves fewer synthetic steps and potentially a higher overall yield, the abundance of this compound in specific renewable resources like the needles of Taxus canadensis presents a compelling economic and environmental advantage. The conversion of this compound to baccatin III is a well-documented process, and with optimization, this route can be highly competitive.

Ultimately, a thorough techno-economic analysis, considering the specific context of the manufacturing process, is recommended to make an informed decision on the most suitable precursor for large-scale paclitaxel production. This guide provides the foundational data and methodologies to initiate such an evaluation.

References

A Comparative Spectroscopic Guide to 9α-Hydroxyandrost-4-ene-3,17-dione (9-DHAB III) and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD), a significant steroid intermediate, and its key derivatives. The information presented herein is intended to serve as a valuable resource for the identification, characterization, and analysis of these compounds in research and development settings.

Introduction

9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD), sometimes referred to as 9-dehydro-androst-4-ene-3,17-dione (9-DHAB III), is a pivotal intermediate in the synthesis of various corticosteroid drugs.[1][2] Its derivatives, which can be generated through chemical synthesis or microbial transformation, are of significant interest in the development of new therapeutic agents. Accurate and reliable spectroscopic data is paramount for the unambiguous identification and quality control of these compounds. This guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) for 9-OHAD and selected derivatives.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for 9α-hydroxyandrost-4-ene-3,17-dione and its derivatives. It is important to note that comprehensive, directly comparable datasets for a wide range of derivatives are not always available in the public domain. The data presented here has been aggregated from various sources and should be used as a reference.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) of 9α-Hydroxyandrost-4-ene-3,17-dione and a Related Derivative

Proton9α-Hydroxyandrost-4-ene-3,17-dione (in CDCl₃)11β-Hydroxyandrost-4-ene-3,17-dione (Isomer for Comparison)
H-45.78 (s)5.74 (s)
H-180.92 (s)0.91 (s)
H-191.39 (s)1.43 (s)
OtherData not availableData not available

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of 9α-Hydroxyandrost-4-ene-3,17-dione and a Related Derivative

Carbon9α-Hydroxyandrost-4-ene-3,17-dione (in CDCl₃)14α-Hydroxyandrost-4-ene-3,17-dione (Isomer for Comparison)
C-3199.1198.9
C-4124.3123.8
C-5169.0170.8
C-977.2 (approx.)Data not available
C-17220.0 (approx.)219.0
C-1817.5 (approx.)14.5
C-1920.5 (approx.)17.4

Note: Complete and assigned ¹³C NMR data for 9α-hydroxyandrost-4-ene-3,17-dione is limited. The provided data is a compilation from various sources and may require experimental verification. Data for the 14α-isomer is included for comparison.[3]

Table 3: IR and UV-Vis Spectroscopic Data of 9α-Hydroxyandrost-4-ene-3,17-dione and a Related Derivative

Spectroscopic Technique9α-Hydroxyandrost-4-ene-3,17-dione11β-Hydroxyandrost-4-ene-3,17-dione (Isomer for Comparison)
IR (KBr, cm⁻¹)
O-H Stretch~3450~3430
C=O Stretch (C3, C17)~1740, ~1660~1738, ~1663
C=C Stretch~1615~1618
UV-Vis (in Ethanol)
λmax (nm)~240~239

Note: The IR spectrum is characterized by the presence of a hydroxyl group, two carbonyl groups (one conjugated and one saturated), and a carbon-carbon double bond. The UV-Vis spectrum shows a strong absorption band characteristic of an α,β-unsaturated ketone chromophore.[4]

Table 4: Mass Spectrometry Data of 9α-Hydroxyandrost-4-ene-3,17-dione and a Related Derivative

CompoundMolecular WeightKey Fragments (m/z)
9α-Hydroxyandrost-4-ene-3,17-dione302.41 g/mol [5]302 (M+), 284, 269, 124
11β-Hydroxyandrost-4-ene-3,17-dione302.41 g/mol [6]302 (M+), 284, 269, 124

Note: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, carbonyl groups, and cleavage of the steroid backbone. The fragmentation pattern can be very similar between isomers, requiring careful analysis of relative intensities.[6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are generalized protocols for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the steroid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule. 2D NMR techniques like COSY, HSQC, and HMBC are often necessary for complete and unambiguous assignments of complex steroid structures.[8][9]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid steroid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet-pressing die and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C=O, and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions, particularly of conjugated systems.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the steroid in a UV-transparent solvent (e.g., ethanol, methanol (B129727), or cyclohexane). The concentration should be adjusted to obtain an absorbance reading between 0.2 and 0.8.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

    • Fill another quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for these compounds).

  • Spectral Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), which are characteristic of the chromophore present.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (LC-MS/MS):

  • Sample Preparation: Dissolve the steroid sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).[10][11][12][13]

  • Chromatographic Separation: Inject the sample into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution program is often used to separate the analyte from impurities.[10]

  • Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for steroids.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer (e.g., quadrupole, time-of-flight). In tandem MS (MS/MS), a specific precursor ion is selected and fragmented to generate a characteristic product ion spectrum, which enhances specificity and structural information.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Signaling Pathways and Experimental Workflows

The production of 9α-hydroxyandrost-4-ene-3,17-dione is often achieved through the microbial transformation of phytosterols (B1254722), particularly by species of Mycobacterium. This biotransformation pathway represents a key process in the industrial production of steroid precursors.

Microbial_Transformation_of_Phytosterols cluster_SideChain_Cleavage Side-Chain Cleavage cluster_Core_Modification Steroid Core Modification cluster_Degradation Potential Degradation Phytosterols Phytosterols (e.g., Sitosterol) Androstenedione Androst-4-ene-3,17-dione (AD) Phytosterols->Androstenedione Multiple Enzymatic Steps Nine_OHAD 9α-Hydroxyandrost-4-ene-3,17-dione (9-OHAD) Androstenedione->Nine_OHAD 3-ketosteroid-9α-hydroxylase (KSH) Degradation_Products Degradation Products Nine_OHAD->Degradation_Products 3-ketosteroid-Δ¹-dehydrogenase (KstD)

Caption: Microbial transformation of phytosterols to 9-OHAD.

This diagram illustrates the key steps in the microbial conversion of phytosterols to 9-OHAD. The process begins with the cleavage of the phytosterol side-chain to yield androst-4-ene-3,17-dione (AD). Subsequently, the steroid core is modified by the enzyme 3-ketosteroid-9α-hydroxylase (KSH) to produce the desired 9-OHAD.[1][14][15][16][17] A potential competing reaction is the degradation of 9-OHAD by 3-ketosteroid-Δ¹-dehydrogenase (KstD).[1][14]

Experimental_Workflow_LCMS Sample_Prep Sample Preparation (e.g., Serum, Cell Culture) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Prep->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation Liquid Chromatography (LC) Separation (Reversed-Phase C18) Derivatization->LC_Separation Ionization Ionization (ESI or APCI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MS/MS) (Precursor/Product Ion Scan) Ionization->MS_Analysis Data_Analysis Data Analysis (Quantification and Identification) MS_Analysis->Data_Analysis

Caption: General workflow for LC-MS/MS analysis of steroids.

This flowchart outlines a typical experimental workflow for the analysis of steroids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The process involves sample preparation, which may include extraction and optional derivatization to enhance sensitivity, followed by chromatographic separation and mass spectrometric detection and analysis.[10][11][12][13]

References

A Comparative Guide to the Biological Activity of 9-DHAB III and Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 9-dehydro-13-acetyl-9-deoxy-2'-O-acetyl-baccatin III (9-DHAB III) in relation to well-characterized taxanes such as paclitaxel (B517696) and docetaxel (B913). Due to the limited availability of direct experimental data for 9-DHAB III in public literature, this comparison is based on the known activities of its structural relatives, primarily the baccatin (B15129273) III core, and established taxane (B156437) structure-activity relationships. The information presented herein is intended to guide future research and drug development efforts.

Introduction to Taxanes and 9-DHAB III

Taxanes are a class of diterpenoid compounds that are widely used as chemotherapeutic agents.[1] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, leading to cell cycle arrest and apoptosis.[2] Paclitaxel and docetaxel are the most prominent members of this class, exhibiting potent anticancer activity against a range of solid tumors.[1]

Baccatin III is a key precursor in the semi-synthesis of paclitaxel and docetaxel.[3] While it forms the core structure of active taxanes, it lacks the C-13 side chain, which is crucial for the potent microtubule-stabilizing activity of paclitaxel.[3] 9-DHAB III is a derivative of baccatin III, and its biological activity is not yet well-documented. Understanding its potential activity in comparison to other taxanes is of interest for the development of new anticancer agents.

Comparative Biological Activity

The biological activity of taxanes is primarily assessed by their cytotoxicity against cancer cell lines and their effect on tubulin polymerization.

Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for paclitaxel, docetaxel, and baccatin III against various human cancer cell lines.

Table 1: Cytotoxicity of Paclitaxel and Docetaxel

CompoundCell LineCancer TypeIC50 (nM)
PaclitaxelVarious (8 lines)Multiple2.5 - 7.5[4]
DocetaxelNot SpecifiedNot SpecifiedGenerally more potent than paclitaxel in some studies

Note: IC50 values can vary significantly depending on the cell line and experimental conditions.

Table 2: Cytotoxicity of Baccatin III

CompoundCell LineCancer TypeED50 (µM)
Baccatin IIIVariousMultiple~8 - 50[3]
Baccatin IIIHeLaCervical Cancer4.30[5]
Baccatin IIIA549Lung Cancer4 - 7.81[5]
Baccatin IIIA431Skin Cancer4 - 7.81[5]
Baccatin IIIHepG2Liver Cancer4 - 7.81[5]

9-DHAB III: Direct experimental data on the cytotoxicity of 9-DHAB III is not currently available. Based on its structure as a baccatin III derivative lacking the critical C-13 side chain, it is hypothesized that its cytotoxic potency would be significantly lower than that of paclitaxel and docetaxel, and likely in a similar micromolar range to baccatin III. However, the modifications at the C-9, C-13, and C-2' positions could influence its activity, and experimental validation is required.

Effect on Tubulin Polymerization

The hallmark of clinically used taxanes like paclitaxel is their ability to promote the polymerization of tubulin into stable microtubules, thereby arresting cells in the G2/M phase of the cell cycle.[3]

  • Paclitaxel and Docetaxel: Both compounds are potent promoters of tubulin polymerization.[3]

  • Baccatin III: In stark contrast to paclitaxel, baccatin III has been shown to inhibit tubulin polymerization, a mechanism more akin to colchicine (B1669291) or vinblastine.[3] It also induces a G2/M phase cell cycle arrest, but through a different mechanism than paclitaxel.[3]

  • 9-DHAB III: The effect of 9-DHAB III on tubulin polymerization has not been experimentally determined. Given that its core structure is baccatin III and it lacks the paclitaxel C-13 side chain, it is plausible that it may also act as an inhibitor of tubulin polymerization. However, the specific substitutions on the baccatin core could potentially alter this activity.

Signaling Pathways in Taxane-Induced Apoptosis

Taxanes induce apoptosis through a complex interplay of signaling pathways, primarily initiated by mitotic arrest. The following diagram illustrates a generalized pathway.

Taxane_Apoptosis_Pathway Taxanes Taxanes (Paclitaxel, Docetaxel) Microtubules Microtubule Stabilization Taxanes->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest Apoptosis_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signal Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) Apoptosis_Signal->Caspase_Activation Bcl2_Family Bcl-2 Family Regulation (e.g., Bcl-2 phosphorylation, Bax upregulation) Apoptosis_Signal->Bcl2_Family Apoptosis Apoptosis Caspase_Activation->Apoptosis Bcl2_Family->Caspase_Activation

Caption: Generalized signaling pathway of taxane-induced apoptosis.

Experimental Protocols

The following are standard protocols used to evaluate the biological activity of taxanes.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 9-DHAB III, paclitaxel) and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, a fluorescence reporter, GTP, and a reaction buffer in a 96-well plate.

  • Compound Addition: Add the test compound or a control (paclitaxel as a promoter, colchicine as an inhibitor, or vehicle) to the wells.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves and compare the effects of the test compounds to the controls.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_tubulin Tubulin Polymerization Assay Cell_Culture Cell Culture Treatment Compound Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Purified_Tubulin Purified Tubulin Compound_Addition Compound Addition Purified_Tubulin->Compound_Addition Polymerization_Monitoring Polymerization Monitoring Compound_Addition->Polymerization_Monitoring Data_Analysis Data Analysis Polymerization_Monitoring->Data_Analysis

Caption: Workflow for evaluating the biological activity of taxane analogs.

Conclusion and Future Directions

Future research should prioritize the experimental evaluation of 9-DHAB III to determine its cytotoxic profile against a panel of cancer cell lines and its precise mechanism of action with respect to tubulin dynamics. Such studies will be invaluable in ascertaining its potential as a new therapeutic agent or as a novel molecular probe to further understand the complex biology of the microtubule network.

References

A Comparative Guide to the Validation of Analytical Methods for Taxane Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of taxane-based active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of these widely used anticancer drugs. The identification and quantification of impurities in taxanes such as Paclitaxel (B517696), Docetaxel, and Cabazitaxel require robust and validated analytical methods. This guide provides an objective comparison of common analytical techniques used for taxane (B156437) impurity profiling, supported by experimental data to aid in method selection and validation.

Comparison of Analytical Methods

The most prevalent analytical techniques for taxane impurity profiling are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography (UPLC) coupled with either UV or Mass Spectrometry (MS) detection. Each method offers distinct advantages in terms of speed, sensitivity, and resolution.

Key Performance Parameters:

The choice of an analytical method is often dictated by the specific requirements of the analysis, including the complexity of the impurity profile, the required sensitivity, and the desired sample throughput. The following tables summarize the performance of various HPLC and UPLC methods for the analysis of impurities in Paclitaxel, Docetaxel, and Cabazitaxel.

Paclitaxel Impurity Profiling
ParameterHPLC-UVUPLC-MS/MS[1]
Principle Reverse-phase chromatography with UV detectionUltra-performance reverse-phase chromatography with tandem mass spectrometry
Instrumentation HPLC system with a UV detectorUPLC system with a tandem mass spectrometer
Column C18ACQUITY UPLC BEH C18
Mobile Phase Acetonitrile (B52724) and WaterGradient with water, methanol, and acetonitrile mixtures
Detection UV at 227 nmMS/MS
Linearity (r²) > 0.999Not explicitly stated, but method characterized 10 impurities
LOD Not specifiedNot specified
LOQ Not specifiedNot specified
Key Advantage Robust and widely availableHigh sensitivity and specificity for complex impurity profiles
Docetaxel Impurity Profiling
ParameterRP-HPLC-UV[2]UPLC-UV[3]
Principle Reverse-phase chromatography with UV detectionUltra-performance reverse-phase chromatography with UV detection
Instrumentation HPLC system with a UV detectorUPLC system with a Photodiode Array (PDA) detector
Column Sunfire C18 (250 x 4.6 mm, 5µm)ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Gradient with Acetonitrile and 0.01% Acetic acidGradient with Mobile Phase A (Water:Methanol:Acetonitrile, 500:300:200 v/v/v) and Mobile Phase B (Acetonitrile:Water, 800:200 v/v)
Flow Rate Not Specified0.4 mL/min
Detection Wavelength 230 nm232 nm
Linearity (r²) Not specifiedNot specified, but validated for linearity
LOD < 0.2 µg/mL for impurities[4]0.004% to 0.006% for impurities
LOQ < 0.2 µg/mL for impurities[4]0.015% to 0.023% for impurities
Key Advantage Established and cost-effectiveFaster analysis times and improved resolution
Cabazitaxel Impurity Profiling
ParameterHPLC-UV[5]UPLC-PDA[6][7]
Principle Reverse-phase chromatography with UV detectionUltra-performance reverse-phase chromatography with PDA detection
Instrumentation HPLC system with a UV detectorUPLC system with a PDA detector
Column C18Acquity UPLC BEH shield RP18 (100mm x 2.1mm, 1.7µm)
Mobile Phase Phosphate buffer and Acetonitrile (30:70, v/v)Gradient with Mobile Phase A (20mM KH2PO4, methanol, acetonitrile 75:15:10 v/v/v) and Mobile Phase B (acetonitrile and water 80:20, v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection Wavelength 230 nm228 nm
Linearity (r²) 0.9999> 0.99
LOD Not specified0.002 mg/mL
LOQ Not specified0.006 mg/mL
Key Advantage Good linearity and established methodologyHigh sensitivity and rapid analysis

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for taxane impurity profiling.

Sample Preparation (General Protocol)

A common approach for preparing taxane samples for analysis involves the following steps:

  • Weighing: Accurately weigh a suitable amount of the taxane API or crushed tablets.

  • Dissolution: Dissolve the sample in a diluent, which is often a mixture of the mobile phase components (e.g., acetonitrile and water).

  • Sonication: Sonicate the solution for a specified period to ensure complete dissolution.

  • Dilution: Dilute the solution to the final desired concentration with the diluent.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm filter to remove any particulate matter before injection into the chromatography system.

HPLC Method for Docetaxel Impurity Analysis[3]
  • Column: Sunfire C18 (250 x 4.6 mm, 5µm)

  • Mobile Phase: A gradient elution using Acetonitrile and 0.01% Acetic acid.

  • Detection: UV at 230 nm.

  • Diluent: Acetonitrile:Methanol (1:1, v/v).

UPLC Method for Docetaxel Impurity Analysis[4]
  • Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water:Methanol:Acetonitrile (500:300:200, v/v/v)

  • Mobile Phase B: Acetonitrile:Water (800:200, v/v)

  • Flow Rate: 0.4 mL/min

  • Detection: PDA at 232 nm

  • Gradient Program:

    • 0-2 min: 90% A, 10% B

    • 2-10 min: Linear gradient to 70% A, 30% B

    • 10-15 min: Linear gradient to 40% A, 60% B

    • 15-15.1 min: Linear gradient to 90% A, 10% B

    • 15.1-18 min: 90% A, 10% B

Visualization of Workflows

General Workflow for Taxane Impurity Profiling

The following diagram illustrates a typical workflow for the analysis of taxane impurities, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh API or Formulation dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Final Concentration sonicate->dilute filter Filter dilute->filter inject Inject into HPLC/UPLC System filter->inject separate Separation on Column inject->separate detect Detection (UV/MS) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify

Caption: A generalized workflow for the analysis of taxane impurities.

Method Validation Workflow

The validation of an analytical method ensures its suitability for its intended purpose. The following diagram outlines the key steps in the validation process according to ICH guidelines.

cluster_validation Method Validation Parameters (ICH Q2(R1)) specificity Specificity report Generate Validation Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report lod LOD lod->report loq LOQ loq->report range Range range->report robustness Robustness robustness->report start Develop Analytical Method validate Perform Validation Studies start->validate validate->specificity validate->linearity validate->accuracy validate->precision validate->lod validate->loq validate->range validate->robustness

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

A Comparative Guide to Assessing the Purity of Baccatin III Synthesized from 9-DHAB III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients and their precursors is of paramount importance. This guide provides a comprehensive comparison of methods for producing baccatin (B15129273) III, a key intermediate in the synthesis of paclitaxel (B517696) and other taxane-based anticancer drugs, with a focus on the semi-synthesis from 9-dihydro-13-acetylbaccatin III (9-DHAB III). We present supporting experimental data for purity assessment using modern analytical techniques and detail the associated protocols.

Comparison of Baccatin III Production Methods

The selection of a synthetic or extraction method for baccatin III depends on various factors, including the availability of starting materials, desired purity, and scalability. The following table summarizes key quantitative data from different production routes, offering a comparative overview of their efficiency and the purity of the final product.

Production MethodStarting MaterialKey Transformation(s)Typical YieldTypical PurityReference(s)
Semi-synthesis This compound (9-DHAB III)Oxidation of the C9 hydroxyl groupHigh>95% (after purification)[1]
Semi-synthesis 10-deacetylbaccatin III (10-DAB III)Acetylation of the C10 hydroxyl group58% (overall yield to paclitaxel)>99%[2]
Natural Extraction Taxus baccata needlesExtraction and purificationUp to 297 mg/kg of fresh needles (for 10-DAB III)>99% (for 10-DAB III after purification)[2][3]
Biotransformation 10-deacetylbaccatin III (10-DAB III)Whole-cell biotransformation with engineered E. coliUp to 0.52 g/LHigh (not specified)[4]

Experimental Protocols

Accurate assessment of baccatin III purity relies on robust analytical methodologies. The following sections provide detailed protocols for the semi-synthesis of baccatin III from 9-DHAB III and the subsequent purity analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Semi-synthesis of Baccatin III from 9-DHAB III

This protocol is adapted from patented semi-synthetic routes and involves the selective oxidation of the C9 hydroxyl group of 9-DHAB III.

Materials:

Procedure:

  • Dissolve 9-DHAB III in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the oxidizing agent portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench any excess oxidizing agent according to standard laboratory procedures.

  • Filter the reaction mixture through a pad of celite or silica gel to remove insoluble by-products.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude baccatin III by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Collect the fractions containing baccatin III, as identified by TLC analysis.

  • Combine the pure fractions and evaporate the solvent to yield purified baccatin III.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for quantifying the purity of baccatin III and detecting any related impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed. For example, an isocratic elution with methanol-water (70:30 v/v) can be used.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 227 nm.[3]

  • Injection Volume: 20 µL.[3]

Sample Preparation:

  • Accurately weigh a small amount of the synthesized baccatin III (e.g., 1 mg) and dissolve it in a known volume of the mobile phase or a suitable solvent like methanol (B129727) to prepare a stock solution.

  • Further dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Inject a standard solution of high-purity baccatin III to determine its retention time.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the synthesized baccatin III by determining the area percentage of the baccatin III peak relative to the total area of all peaks in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the synthesized baccatin III.

Sample Preparation:

  • Dissolve 5-10 mg of the purified baccatin III in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[5]

  • Transfer the solution to a clean 5 mm NMR tube.[6]

  • Ensure the sample is free of any particulate matter.[7]

Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire both ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment and to confirm connectivity.

Data Analysis:

  • Compare the acquired ¹H and ¹³C NMR chemical shifts and coupling constants with published data for authentic baccatin III to confirm the identity and structure of the synthesized compound.

Purity and Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to provide information on both the purity and molecular weight of the synthesized compound.

Instrumentation and Conditions:

  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 2.6u, 100 x 3 mm).[8]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acidifier like formic acid to improve ionization.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Sample Preparation:

  • Prepare the sample as described for HPLC analysis, ensuring the final concentration is suitable for MS detection.

Data Analysis:

  • The LC chromatogram provides information on the purity of the sample.

  • The mass spectrum will show the molecular ion of baccatin III (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺), confirming its molecular weight.[9]

  • Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and compare the fragmentation pattern with that of a baccatin III standard for further structural confirmation.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Synthesis_and_Purification_Workflow cluster_synthesis Semi-synthesis cluster_purification Purification start 9-DHAB III reaction Oxidation start->reaction crude Crude Baccatin III reaction->crude purification Column Chromatography crude->purification pure Purified Baccatin III purification->pure

Caption: Workflow for the synthesis and purification of baccatin III from 9-DHAB III.

Purity_Assessment_Workflow cluster_analysis Purity and Structural Analysis cluster_results Results start Purified Baccatin III Sample hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr lcms LC-MS Analysis start->lcms purity Quantitative Purity (%) hplc->purity structure Structural Confirmation nmr->structure lcms->purity mw Molecular Weight Confirmation lcms->mw

Caption: Workflow for the comprehensive purity assessment of synthesized baccatin III.

References

yield comparison between different semi-synthetic paclitaxel methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Paclitaxel (B517696) (Taxol®), a potent anti-cancer agent, is a complex diterpenoid natural product originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Due to the low natural abundance of paclitaxel and the ecological concerns associated with its extraction, semi-synthetic methods starting from more abundant precursors have become the cornerstone of its commercial production. These methods primarily utilize 10-deacetylbaccatin III (10-DAB) and baccatin (B15129273) III, which can be extracted from the needles and twigs of various yew species, offering a more sustainable and higher-yielding approach.

This guide provides an objective comparison of the performance of different semi-synthetic paclitaxel methods, supported by experimental data. It includes detailed methodologies for key experiments, a comparative data table, and a workflow diagram to aid researchers in understanding and evaluating these critical synthetic routes.

Performance Comparison of Semi-Synthetic Paclitaxel Methods

The efficiency of semi-synthetic paclitaxel production is highly dependent on the chosen precursor, the protective group strategy, and the method of side-chain attachment. The following table summarizes the reported yields and purities for several notable methods.

Method ReferencePrecursorKey StepsOverall Yield (%)Purity (%)
Denis et al. (1988)10-DABProtection, Side-chain coupling, Deprotection53%Not Specified
Holton et al.Baccatin III7-O-TES protection, Side-chain attachment (β-lactam), DeprotectionHigh (not specified)High
Ojima et al. (β-Lactam Method)Baccatin III derivativeCoupling with enantiopure β-lactam>95% (coupling step)High
Commercon et al. (Rhone-Poulenc)10-DAB7-O-TROC protection, Side-chain coupling, DeprotectionSignificant (Taxotere focused)Not Specified
Patent CN102382121A10-DAB7-OH protection (TES), 10-OH acetylation, Side-chain coupling, Deprotection70-81% (molar yield)99.5-99.9%
Xue et al. (2020)10-deacetyl-7-xylosyltaxanesRedox, Acetylation, Deacetylation67.6%99.52%
Saicic et al. (1999)10-DABFour-step procedure58%Not Specified

Experimental Protocols

High-Yield Semi-Synthesis of Paclitaxel from 10-DAB (Based on Patent CN102382121A)

This method reports a high molar yield of 70-81% with excellent purity.

Step 1: Synthesis of 7-O-triethylsilyl-10-deacetylbaccatin III (Intermediate I)

  • Dissolve 10-deacetylbaccatin III (10-DAB) in pyridine.

  • Protect the hydroxyl group at the C-7 position with triethylsilyl chloride (TES-Cl).

  • The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The product, Intermediate I, is isolated and purified.

Step 2: Synthesis of 7-O-triethylsilyl-baccatin III (Intermediate II)

  • Intermediate I is dissolved in an appropriate solvent.

  • The hydroxyl group at the C-10 position is acetylated using an acetylating agent (e.g., acetic anhydride).

  • The reaction is monitored by TLC, and upon completion, Intermediate II is isolated and purified.

Step 3: Synthesis of Protected Paclitaxel (Intermediate III)

  • Intermediate II is reacted with a protected paclitaxel side-chain radical compound in the presence of 4-dimethylaminopyridine (B28879) (DMAP) in an organic solvent (e.g., methanol, ethanol, or acetonitrile).

  • The reaction mixture is stirred until completion.

Step 4: Synthesis of Paclitaxel

  • Intermediate III is treated with trifluoroacetic acid under acidic conditions to remove the protecting groups.

  • The crude paclitaxel product is then purified to yield the final product with a purity of 99.5-99.9%.[1]

The Holton Semi-Synthesis of Paclitaxel from Baccatin III

This widely recognized method involves the coupling of a protected baccatin III derivative with a β-lactam side-chain precursor.

Step 1: Protection of Baccatin III

  • Baccatin III is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

  • The solution is cooled, and a strong base (e.g., n-butyllithium) is added to selectively deprotonate the C-7 hydroxyl group.

  • A protecting group, commonly triethylsilyl (TES), is introduced by adding TES-Cl.

  • The resulting 7-O-TES-baccatin III is purified.

Step 2: Side-Chain Attachment (Ojima-Holton Coupling)

  • The lithium anion of 7-O-TES-baccatin III is reacted with a β-lactam to introduce the paclitaxel side chain at the C-13 position.[2][3]

  • This reaction is highly efficient and stereoselective.

Step 3: Deprotection

  • The protecting group at the C-7 position (and any on the side chain) is removed under acidic conditions (e.g., hydrofluoric acid-pyridine complex) to yield paclitaxel.[4]

  • The final product is purified by chromatography.

Purification of Semi-Synthetic Paclitaxel

Purification is a critical final step to achieve the high purity required for pharmaceutical applications. A common procedure involves recrystallization.

  • Step 1: The crude paclitaxel is dissolved in a mixture of a chlorinated alkane (e.g., dichloromethane) and an alkane (e.g., hexane), typically in a 1:9 ratio. The mixture is stirred and filtered to obtain a solid with increased purity. This step can be repeated.

  • Step 2: The partially purified paclitaxel is dissolved in an alkyl ketone (e.g., acetone), and an alkane (e.g., hexane) is added to precipitate the product. The solid is filtered and dried. This step can also be repeated to further increase purity.

  • Step 3: For final purification, the paclitaxel is dissolved in an alkanol (e.g., methanol), and water is added to induce precipitation. The purified paclitaxel is then filtered and dried under vacuum.[5]

Workflow and Key Relationships

The following diagram illustrates the general workflow for the semi-synthesis of paclitaxel from its primary precursors, 10-DAB and baccatin III.

Paclitaxel_Semi_Synthesis cluster_precursors Precursors cluster_synthesis Semi-Synthetic Steps cluster_product Final Product DAB 10-Deacetylbaccatin III (10-DAB) Acetylation Acetylation of C10-OH DAB->Acetylation Baccatin Baccatin III Protection Protection of C7-OH (e.g., TES, TROC) Baccatin->Protection Acetylation->Baccatin [Intermediate] SideChainCoupling Side-Chain Attachment (e.g., β-lactam, oxazoline) Protection->SideChainCoupling Deprotection Deprotection SideChainCoupling->Deprotection Paclitaxel Paclitaxel Deprotection->Paclitaxel

Caption: General workflow of paclitaxel semi-synthesis from precursors.

This guide provides a comparative overview of key semi-synthetic methods for paclitaxel production. Researchers and professionals in drug development can use this information to evaluate and select the most suitable synthetic strategies based on factors such as yield, purity, and procedural complexity. The detailed protocols offer a starting point for laboratory-scale synthesis and process optimization.

References

A Comparative Analysis of 9-Dihydro-13-acetylbaccatin III and Paclitaxel: Structural and Biological Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A detailed comparative guide offering insights into the structural and biological differences between the taxane (B156437) diterpenoid 9-Dihydro-13-acetylbaccatin III and the widely-used anticancer drug paclitaxel (B517696) has been compiled for researchers, scientists, and professionals in drug development. This guide summarizes key structural distinctions, presents available biological activity data, and provides standardized experimental protocols to facilitate further research and development in this area.

Executive Summary

Paclitaxel, a cornerstone in chemotherapy, and its structural precursor, this compound, both share the complex tetracyclic taxane core. However, their distinct functionalities lead to vastly different biological activities. The primary structural difference lies in the C13 side chain, a feature crucial for paclitaxel's potent anti-cancer effects and absent in this compound. This guide elucidates these structural nuances and their implications for biological function, supported by available experimental data.

Structural Comparison

The fundamental difference between paclitaxel and this compound is the presence of an N-benzoyl-β-phenylisoserine side chain esterified at the C13 position of paclitaxel. This side chain is pivotal for its interaction with β-tubulin. In contrast, this compound possesses a simple acetyl group at this position.

Another key distinction is at the C9 position of the taxane core. In paclitaxel, this is a ketone, whereas in this compound, it is a hydroxyl group, indicating a reduced state. These modifications are visually represented in the structural diagrams below.

FeatureThis compoundPaclitaxel
Molecular Formula C₃₃H₄₂O₁₂[1]C₄₇H₅₁NO₁₄[2][3]
Molecular Weight 630.68 g/mol [1]853.9 g/mol [3]
C9 Position Hydroxyl (-OH)Ketone (=O)
C13 Position Acetyl group (-OCOCH₃)N-benzoyl-β-phenylisoserine side chain[2]

Diagram: Structural Differences

G cluster_paclitaxel Paclitaxel cluster_9dhb This compound paclitaxel_core Taxane Core paclitaxel_c9 C9 Ketone paclitaxel_core->paclitaxel_c9 at C9 paclitaxel_c13 C13 N-benzoyl-Lβ-phenylisoserineL side chain paclitaxel_core->paclitaxel_c13 at C13 dhb_core Taxane Core dhb_c9 C9 Hydroxyl dhb_core->dhb_c9 at C9 dhb_c13 C13 Acetyl dhb_core->dhb_c13 at C13

Caption: Key structural differences between Paclitaxel and this compound.

Biological Activity and Performance

Paclitaxel is a potent microtubule-stabilizing agent, a mechanism that disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). This targeted action on rapidly dividing cancer cells underpins its efficacy as a chemotherapeutic agent.

This compound, while possessing the core taxane structure, is primarily recognized as a key intermediate in the semi-synthesis of paclitaxel and its analogues. While it has been reported to induce apoptosis and exhibit some cytotoxicity against cancer cell lines such as MCF7, its potency is significantly lower than that of paclitaxel. The absence of the C13 side chain in this compound is the principal reason for its reduced biological activity.

Due to the focus of research on paclitaxel as the final active pharmaceutical ingredient, direct comparative studies on the cytotoxicity of this compound and paclitaxel are limited. However, the available data indicates a substantial difference in their antiproliferative effects.

Experimental Protocols

To facilitate comparative studies, a standardized protocol for assessing cytotoxicity using the MTT assay is provided below. This colorimetric assay is a widely accepted method for measuring cell viability.

MTT Assay for Cytotoxicity

Objective: To determine and compare the cytotoxic effects of this compound and paclitaxel on a selected cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Paclitaxel stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and paclitaxel in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Diagram: Experimental Workflow for Cytotoxicity Comparison

G start Start: Cancer Cell Culture seed Seed Cells in 96-well plates start->seed treat Treat with 9-DHB & Paclitaxel seed->treat incubate Incubate (48-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 Values read->analyze compare Compare Cytotoxicity analyze->compare

Caption: Workflow for comparing the cytotoxicity of the two compounds.

Paclitaxel's Mechanism of Action: A Signaling Pathway Overview

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules. This interaction stabilizes the microtubules, preventing their depolymerization, which is essential for the dynamic reorganization of the cytoskeleton during mitosis. The stabilized microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and causing a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Diagram: Paclitaxel-Induced Apoptosis Pathway

G paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules mitotic_arrest G2/M Phase Arrest microtubules->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of paclitaxel's mechanism of action.

Conclusion

The structural dissimilarities between this compound and paclitaxel, particularly the C13 side chain, are directly responsible for their profoundly different biological activities. While this compound serves as a valuable precursor in the synthesis of potent taxane-based drugs, it lacks the potent anticancer activity of paclitaxel. The information and protocols provided in this guide are intended to support further research into the structure-activity relationships of taxanes and the development of novel anticancer therapeutics.

References

Safety Operating Guide

Proper Disposal of 9-Dihydro-13-acetylbaccatin III: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 9-Dihydro-13-acetylbaccatin III, an intermediate in the synthesis of paclitaxel (B517696) analogs, requires specific disposal procedures due to its potential cytotoxic properties.[1] This guide provides essential, step-by-step information for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated, but it is known to be irritating to the eyes, respiratory system, and skin.[2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Double-gloving with chemotherapy-rated nitrile gloves is recommended.
Eye Protection Chemical safety goggles or a full-face shield.
Lab Coat/Gown A disposable, solid-front gown with long sleeves.
Respiratory Mask An N95 or higher-rated respirator should be used, especially when handling the powder form of the compound.

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound and any materials contaminated with it should be treated with the same level of caution as cytotoxic or antineoplastic agents.[3][4]

Step 1: Waste Segregation

Proper segregation of waste at the point of generation is critical. Never mix waste contaminated with this compound with general laboratory trash.

  • Solid Waste: This includes contaminated PPE (gloves, gowns), absorbent pads, and empty vials. These items are considered "trace chemotherapy waste."[5]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with the compound.

  • Bulk Liquid and Solid Waste: Unused or expired this compound in powder form or solutions.

Step 2: Containerization

Use designated, properly labeled containers for each type of waste.

Waste TypeContainer TypeLabeling
Solid Waste Yellow, puncture-resistant chemotherapy waste bags or containers.[4][6]"Chemotherapy Waste"
Sharps Waste Yellow, puncture-proof sharps containers specifically designated for chemotherapy.[6]"Chemo Sharps"
Bulk Liquid/Solid Waste Original, tightly sealed containers or a designated hazardous chemical waste container.[5]"Hazardous Chemical Waste"
Step 3: Decontamination of Work Surfaces

All surfaces and non-disposable equipment that may have come into contact with this compound must be decontaminated. A recommended procedure involves wiping surfaces with a specialized decontaminant such as Virusolve, followed by a water rinse.[3]

Step 4: Final Disposal

The final disposal method depends on the nature of the waste:

  • Trace Contaminated Waste (Solid and Sharps): These materials should be sent for incineration .[5][6]

  • Bulk Liquid and Solid Waste: This category of waste must be disposed of as hazardous chemical waste . It is imperative not to dispose of this waste down the drain.[4]

It is strongly recommended to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance and to arrange for pickup and proper disposal in accordance with local, state, and federal regulations. [2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound Start Waste Generation Identify Identify Waste Type Start->Identify Solid Solid Waste (PPE, Vials, etc.) Identify->Solid Trace Solid Sharps Sharps Waste (Needles, etc.) Identify->Sharps Trace Sharps Bulk Bulk Compound (Unused/Expired) Identify->Bulk Bulk Container_Solid Place in Yellow Chemo Waste Container Solid->Container_Solid Container_Sharps Place in Yellow Chemo Sharps Container Sharps->Container_Sharps Container_Bulk Collect as Hazardous Chemical Waste Bulk->Container_Bulk Incinerate Dispose via Incineration Container_Solid->Incinerate Container_Sharps->Incinerate Contractor Dispose via Licensed Waste Contractor Container_Bulk->Contractor

Caption: Logical workflow for the disposal of this compound waste.

Experimental Protocols

Currently, there are no established and widely accepted experimental protocols for the chemical neutralization of this compound for routine disposal. The standard and required procedure is its disposal as cytotoxic and hazardous chemical waste through licensed and approved channels.

By adhering to these procedures, laboratories can ensure the safety of their personnel and maintain compliance with environmental regulations.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 9-Dihydro-13-acetylbaccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 9-Dihydro-13-acetylbaccatin III, a key intermediate in the synthesis of paclitaxel (B517696) analogs.

While the toxicological properties of this compound have not been fully investigated, it is classified as a substance that is irritating to the eyes, respiratory system, and skin[1]. Therefore, adopting stringent safety protocols is crucial to minimize exposure and ensure safe handling from receipt to disposal. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to guide laboratory personnel.

Recommended Personal Protective Equipment and Safety Precautions

Given the potential hazards, a multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE for handling this compound, based on available safety data sheets and protocols for similar cytotoxic compounds like Paclitaxel[1][2].

Protection Type Specific Recommendations Rationale
Hand Protection Double nitrile gloves or other cytotoxic-resistant gloves.[2]To prevent skin contact with the compound, which is a skin irritant[1]. Double gloving provides an additional barrier.
Eye and Face Protection Chemical safety goggles.[1] A face shield should be used in conjunction with goggles when there is a significant risk of splashing[3].To protect the eyes from dust particles and splashes, as the substance is an eye irritant[1].
Respiratory Protection A respirator is recommended, especially when handling the powder outside of a ventilated cabinet or during spill cleanup[1][2].To prevent inhalation of the dust, which is a respiratory system irritant[1].
Body Protection A lab coat is mandatory. For enhanced protection, consider sleeve covers or securing gloves over the sleeves of the lab coat[2]. A gown is recommended during spill cleanup[2].To protect the skin and clothing from contamination.
Foot Protection Closed-toe shoes are required. For spill response, heavy rubber boots are recommended[1].To protect the feet from spills.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following step-by-step guidance covers the entire lifecycle of the chemical within the lab.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly closed container in a dry and well-ventilated place[4]. It is stable under normal handling conditions[1].

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Handling and Use
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure[5].

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust[1][4].

  • Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[4].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Personnel Protection: Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves[1]. A gown is also recommended[2].

  • Containment and Cleanup:

    • For minor liquid spills, use absorbent pads to wipe up the liquid[2].

    • For solid spills, carefully sweep up the material, place it in a bag, and hold it for waste disposal. Avoid raising dust[1].

    • After material pickup is complete, ventilate the area and wash the spill site[1]. The area should be cleaned thoroughly, for instance with a decontaminating solution followed by soap and water[2].

Disposal
  • Waste Collection: All contaminated materials, including gloves, absorbent pads, and empty containers, should be collected in a clearly labeled, leak-proof container for hazardous waste[5].

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations[5]. Antineoplastic (cytotoxic) wastes should be incinerated[5].

Experimental Protocol: Weighing and Dissolving this compound

This protocol provides a step-by-step guide for a common laboratory procedure, incorporating the necessary safety measures.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood or biological safety cabinet is functioning correctly.

    • Prepare all necessary equipment (e.g., balance, weigh paper, spatula, solvent, vortex mixer) and place it within the containment area.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid onto weigh paper on the balance.

    • Minimize any movements that could create airborne dust.

  • Dissolving:

    • Transfer the weighed solid into an appropriate vessel.

    • Add the desired solvent (e.g., DMSO) to the vessel[6].

    • Securely cap the vessel and mix until the solid is fully dissolved. A vortex mixer can be used if necessary.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a suitable cleaning agent.

    • Dispose of all contaminated disposable items (weigh paper, gloves, etc.) in the designated cytotoxic waste container.

    • Wash hands thoroughly after completing the procedure.

Visualizing the Safe Handling Workflow

To further clarify the procedural flow for safely handling this compound, the following diagram illustrates the key steps and decision points.

start Start: Receive Chemical inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store prep Prepare for Handling: - Don Full PPE - Work in Fume Hood store->prep handle Weighing and Dissolving prep->handle spill Spill Occurs? handle->spill cleanup Execute Spill Cleanup Protocol spill->cleanup Yes waste Segregate and Dispose of Waste spill->waste No cleanup->waste end End: Procedure Complete waste->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Dihydro-13-acetylbaccatin III
Reactant of Route 2
9-Dihydro-13-acetylbaccatin III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.